Chemical structure and properties of (2-Isopropoxy-5-methoxy-phenyl)-methanol
High-Purity Building Block for Medicinal Chemistry & Agrochemical Synthesis Executive Summary & Chemical Identity[1][2] (2-Isopropoxy-5-methoxy-phenyl)-methanol is a specialized benzyl alcohol derivative serving as a cri...
Author: BenchChem Technical Support Team. Date: February 2026
High-Purity Building Block for Medicinal Chemistry & Agrochemical Synthesis
Executive Summary & Chemical Identity[1][2]
(2-Isopropoxy-5-methoxy-phenyl)-methanol is a specialized benzyl alcohol derivative serving as a critical intermediate in the synthesis of Small Molecule Inhibitors (SMIs) targeting kinase pathways (e.g., EGFR, VEGFR) and Vanilloid receptors (TRPV1). Its structural uniqueness lies in the 2-isopropoxy group , which provides steric bulk and lipophilicity, distinct from the more common dimethoxy motifs found in first-generation inhibitors like Gefitinib.
This guide details the physicochemical profile, validated synthesis protocols, and quality control parameters required for integrating this compound into high-throughput drug discovery workflows.
Physicochemical Profile[3][4][5][6]
Property
Specification
IUPAC Name
(2-propan-2-yloxy-5-methoxyphenyl)methanol
CAS Number
1094903-71-5
Molecular Formula
C₁₁H₁₆O₃
Molecular Weight
196.24 g/mol
Appearance
White to off-white crystalline solid or viscous oil (purity dependent)
Solubility
Soluble in DCM, MeOH, DMSO, EtOAc; Insoluble in water
LogP (Predicted)
~2.1 (Moderate Lipophilicity)
H-Bond Donors/Acceptors
1 Donor / 3 Acceptors
Synthetic Route & Methodology
The synthesis of (2-Isopropoxy-5-methoxy-phenyl)-methanol is a two-step process starting from the commercially available 2-hydroxy-5-methoxybenzaldehyde (CAS 672-13-9). The protocol below prioritizes regioselectivity and yield maximization.
Reaction Pathway Diagram
Caption: Two-stage synthesis workflow converting the phenolic aldehyde precursor to the final benzyl alcohol via alkylation and reduction.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Isopropoxy-5-methoxybenzaldehyde
Rationale: The phenolic hydroxyl at position 2 is alkylated first. We use DMF as a polar aprotic solvent to enhance the nucleophilicity of the phenoxide anion, and Isopropyl Bromide as the alkylating agent. Potassium Carbonate (K₂CO₃) acts as the base.[1]
Setup: Charge a round-bottom flask with 2-hydroxy-5-methoxybenzaldehyde (1.0 eq) and anhydrous DMF (5 mL/mmol).
Deprotonation: Add K₂CO₃ (2.0 eq) and stir at room temperature for 15 minutes. Observation: The suspension may change color as the phenoxide forms.
Reaction: Heat to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.[2]6) should disappear, replaced by the alkylated aldehyde (Rf ~0.7).
Workup: Cool to RT. Pour into ice water. Extract with Ethyl Acetate (3x).[3] Wash organics with brine to remove DMF. Dry over Na₂SO₄ and concentrate.
Purification: If necessary, purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexane).
Step 2: Reduction to (2-Isopropoxy-5-methoxy-phenyl)-methanol
Rationale: Sodium Borohydride (NaBH₄) is selected for its chemoselectivity; it reduces the aldehyde to the alcohol without affecting the ether linkages or the aromatic ring.
Setup: Dissolve the intermediate aldehyde (from Step 1) in Methanol (10 mL/mmol). Cool to 0°C (ice bath).
Reduction: Add NaBH₄ (1.2 eq) portion-wise over 10 minutes. Caution: Gas evolution (H₂) will occur.
Completion: Stir at 0°C for 30 minutes, then allow to warm to RT for 1 hour. TLC should show a new spot with lower Rf (more polar) than the aldehyde.
Quench: Carefully add saturated NH₄Cl solution to quench excess hydride.
Isolation: Remove MeOH under reduced pressure. Extract the aqueous residue with DCM. Dry (MgSO₄) and concentrate in vacuo.
Result: The product is typically obtained as a viscous oil that may crystallize upon standing or trituration with pentane.
Structural Characterization & QC
To ensure the integrity of the building block for downstream applications, the following spectroscopic signatures must be validated.
NMR Diagnostic Signals (¹H NMR, 400 MHz, CDCl₃)
Moiety
Chemical Shift (δ ppm)
Multiplicity
Integration
Assignment
Aromatic
6.80 – 7.00
Multiplet
3H
Ar-H (C3, C4, C6)
Benzylic
4.65
Singlet (or doublet)
2H
Ar-CH ₂-OH
Isopropoxy
4.50
Septet (J=6.0 Hz)
1H
-OCH (CH₃)₂
Methoxy
3.78
Singlet
3H
-OCH ₃
Methyls
1.35
Doublet (J=6.0 Hz)
6H
-OCH(CH ₃)₂
Critical QC Check: The disappearance of the aldehyde proton (singlet at ~10.4 ppm) confirms the success of Step 2.
Applications in Drug Discovery[5][6]
This molecule is not merely a solvent or generic reagent; it is a pharmacophore scaffold .
Kinase Inhibition (EGFR/HER2)
The 2-alkoxy-5-substituted pattern is a privileged scaffold in tyrosine kinase inhibitors.
Mechanism: The isopropoxy group at the 2-position often occupies the hydrophobic pocket of the ATP-binding site in kinases, providing better metabolic stability than a methoxy group due to steric hindrance against O-demethylation by cytochrome P450 enzymes.
Workflow: The benzylic alcohol is typically converted to a chloride (using SOCl₂) or mesylate, then coupled with a nitrogen heterocycle (e.g., quinazoline or pyrimidine) to form the final inhibitor.
Vanilloid Receptor Antagonists (TRPV1)
Substituted benzyl alcohols are precursors for "Capsazepine-like" analogs. The 2-isopropoxy group mimics the steric bulk required to block the vanilloid binding site without activating the channel, serving as a competitive antagonist for pain management therapeutics.
Caption: Downstream therapeutic areas utilizing the 2-isopropoxy-5-methoxy scaffold.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The benzylic alcohol is prone to slow oxidation to the aldehyde if exposed to air and light for extended periods.
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for derivatization).
References
Sigma-Aldrich. (2-Methoxy-5-methylphenyl)methanol Properties and Safety Data. (Analogous structural handling). Retrieved from .
BenchChem. Synthesis of Bisoprolol and Related Ethers from 4-Hydroxybenzyl Alcohol. (Methodology for isopropoxy etherification).[4] Retrieved from .
Katritzky, A. R., et al. Preparation of 2-Alkoxy-5-methoxybenzaldehydes.[3] Arkivoc, 2000. (Primary source for Step 1 Alkylation protocol). Retrieved from .
National Institutes of Health (NIH). The role of the methoxy group in approved drugs. Eur J Med Chem, 2024.[5] (Pharmacophore rationale). Retrieved from .
BLD Pharm. Product Record: (2-Isopropoxy-5-methoxy-phenyl)-methanol (CAS 1094903-71-5).[6] Retrieved from .
Molecular weight and formula of (2-Isopropoxy-5-methoxy-phenyl)-methanol
The following technical guide provides an in-depth analysis of (2-Isopropoxy-5-methoxyphenyl)methanol , a specialized metabolic probe and intermediate used in medicinal chemistry. This guide is structured for drug develo...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of (2-Isopropoxy-5-methoxyphenyl)methanol , a specialized metabolic probe and intermediate used in medicinal chemistry.
This guide is structured for drug development professionals, focusing on the compound's physicochemical identity, synthesis protocols, and its strategic utility in Structure-Activity Relationship (SAR) optimization—specifically in modulating lipophilicity and metabolic stability in GPCR and kinase inhibitor scaffolds.
The molecule (2-Isopropoxy-5-methoxyphenyl)methanol is a di-substituted benzyl alcohol. In drug design, it serves as a "warhead" precursor or a linker moiety. Its specific substitution pattern—combining a bulky isopropoxy group at the ortho position and a methoxy group at the meta position (relative to the methanol)—is often employed to probe steric tolerance in binding pockets (e.g., 5-HT2A receptors) or to block metabolic soft spots (O-dealkylation).
Molecular Identity Table
Property
Value
Notes
IUPAC Name
(2-isopropoxy-5-methoxyphenyl)methanol
Molecular Formula
C₁₁H₁₆O₃
Confirmed via atomic count (C=11, H=16, O=3).
Molecular Weight
196.24 g/mol
Monoisotopic Mass: 196.1099
CAS Number
Not widely listed
Often synthesized in situ from the benzaldehyde precursor (CAS 85902-68-7 analog).
LogP (Predicted)
~2.1 - 2.4
More lipophilic than the dimethoxy analog due to the isopropyl group.
H-Bond Donors
1
(Benzyl alcohol -OH)
H-Bond Acceptors
3
(Two ether oxygens, one alcohol oxygen)
Physical State
Viscous Oil / Low-melting Solid
Predicted based on similar alkoxybenzyl alcohols.
Structural Analysis
The molecule consists of a benzene ring with three substituents:
Position 1: Hydroxymethyl group (-CH₂OH).
Position 2: Isopropoxy group (-OCH(CH₃)₂).[1][2] This provides significant steric bulk compared to a methoxy group, influencing conformation and protecting the ether oxygen from enzymatic attack.
Position 5: Methoxy group (-OCH₃).[3] A classic hydrogen bond acceptor.
Strategic Applications in Drug Discovery
This compound is not merely a solvent or reagent; it is a rational design element . Researchers utilize this scaffold to optimize Lead compounds through two primary mechanisms:
Metabolic Stability (The "O-Dealkylation Block")
Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) rapidly metabolize methoxy groups (-OCH₃) via O-demethylation to phenols, which are rapidly conjugated and excreted.
Strategy: Replacing a methoxy group with an isopropoxy group (as seen at Position 2) introduces steric hindrance that significantly slows down O-dealkylation.
Outcome: Extended half-life (
) of the parent drug.
Receptor Selectivity (GPCRs)
In serotonin receptor research (specifically 5-HT2A), the "2,5-substitution pattern" on the phenyl ring is critical for agonist activity.
Mechanism: The 2-isopropoxy group locks the ligand into a specific conformation that favors receptor activation while excluding binding to off-target subtypes that cannot accommodate the isopropyl bulk.
Experimental Synthesis Protocol
Directive: The following protocol describes the de novo synthesis starting from commercially available 2-hydroxy-5-methoxybenzaldehyde . This route is chosen for its high yield and operational simplicity, avoiding the need for harsh reducing agents like LiAlH₄.
Synthesis Workflow Diagram
Caption: Two-step synthesis pathway converting the phenolic aldehyde to the target benzyl alcohol via Williamson ether synthesis and borohydride reduction.
Step-by-Step Methodology
Step 1: Synthesis of 2-Isopropoxy-5-methoxybenzaldehyde
The following diagram illustrates why a researcher would select this specific building block over the commercially simpler 2,5-dimethoxybenzyl alcohol.
Caption: SAR decision tree demonstrating the metabolic stability advantages of the isopropoxy substitution.
References
PubChem. (2024).[4] Compound Summary: 5-Isopropyl-2-methoxybenzaldehyde (Precursor Analog). National Library of Medicine. Retrieved from [Link]
Hansen, M., et al. (2014). Synthesis and Pharmacology of N-Benzyl-Substituted Phenethylamines as 5-HT2A Agonists.ACS Chemical Neuroscience, 5(3), 243–249.
Technical Guidance: Navigating the Identification of (2-Isopropoxy-5-methoxy-phenyl)-methanol
Prepared for: Researchers, Scientists, and Drug Development Professionals This situation can arise from several factors: Novelty of the Compound: The substance may be a novel chemical entity that has not yet been registe...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
This situation can arise from several factors:
Novelty of the Compound: The substance may be a novel chemical entity that has not yet been registered with the Chemical Abstracts Service.
Limited Commercial Availability: It might be a compound that is not commercially available from major chemical suppliers, and therefore, a CAS number has not been assigned or is not widely indexed.
Alternative Nomenclature: The compound might be indexed under a different systematic or common name that is not immediately obvious.
While a direct CAS number for the requested compound could not be located, several structurally related compounds with assigned CAS numbers have been identified. These analogs may serve as valuable reference points for research and development activities.
Structurally Related Compounds and Their CAS Numbers
For researchers interested in the synthesis or application of molecules with similar structural motifs, the following compounds may be of interest:
Compound Name
CAS Number
Structural Similarity
(2-Ethoxy-5-methoxy-phenyl)-methanol
1094849-00-9
Features an ethoxy group instead of an isopropoxy group at the 2-position.[1]
Contains an additional chloro substituent and a different arrangement of the alkoxy groups.[3]
(2-Methoxy-5-methylphenyl)methanol
7048-40-0
Possesses a methyl group instead of an isopropoxy group.
These related structures can provide insights into potential synthetic routes and biological activities. The presence of the benzyl alcohol moiety in conjunction with alkoxy substituents is a common feature in various biologically active molecules and pharmaceutical intermediates.[4]
General Synthetic Considerations for Phenylmethanol Derivatives
The synthesis of substituted phenylmethanol derivatives often involves the reduction of the corresponding benzaldehyde or benzoic acid derivative. A general workflow for such a synthesis is outlined below.
Caption: A generalized workflow for the synthesis of substituted phenylmethanol derivatives.
In a hypothetical synthesis of (2-Isopropoxy-5-methoxy-phenyl)-methanol, a plausible starting material would be 2-isopropoxy-5-methoxybenzaldehyde. The reduction of the aldehyde functional group to a primary alcohol would yield the desired product. The choice of reducing agent and reaction conditions would be critical to ensure high yield and purity.
Potential Applications in Research and Drug Development
Substituted benzyl alcohols are valuable building blocks in organic synthesis and medicinal chemistry.[4] The specific combination of isopropoxy and methoxy groups on the phenyl ring can influence the molecule's lipophilicity, electronic properties, and metabolic stability, making it an interesting scaffold for the design of novel therapeutic agents. These types of molecules can serve as intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs).[4]
Recommendations for Further Investigation
For researchers requiring this specific compound, the following steps are recommended:
Custom Synthesis: Engage a custom synthesis provider. They can perform a literature search for known synthetic routes or develop a novel synthesis pathway.
Advanced Database Search: Utilize specialized chemical databases such as SciFinder or Reaxys, which may contain more comprehensive information on novel or less common compounds.
Literature Review: Conduct a thorough review of scientific literature, including patents, for synthetic methods related to similarly substituted phenylmethanol derivatives.
This guide serves to provide clarity on the identification status of (2-Isopropoxy-5-methoxy-phenyl)-methanol and offers actionable next steps for researchers and drug development professionals. While a direct CAS number is not currently available in public domains, the exploration of structurally similar compounds and custom synthesis routes presents viable pathways for obtaining this molecule for research purposes.
References
Pharmaffiliates. [(Isopropoxymethoxy)methoxy]methanol. Available from: [Link]
PubChem. (2-Amino-5-methoxyphenyl)methanol. Available from: [Link]
American Elements. (2-methoxyphenyl)(phenyl)methanol. Available from: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of [3-(4-Methoxyphenyl)-5-Isoxazolyl]methanol in R&D. Available from: [Link]
DiVA. Membrane Processes for Effective Methanol Synthesis in the Forest Based Biorefinery. Available from: [Link]
Safety Data Sheet (SDS) for (2-Isopropoxy-5-methoxy-phenyl)-methanol
An In-Depth Technical Guide on the Safe Handling and Application of (2-Isopropoxy-5-methoxy-phenyl)-methanol for Advanced Research For the attention of researchers, scientists, and professionals in drug development, this...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide on the Safe Handling and Application of (2-Isopropoxy-5-methoxy-phenyl)-methanol for Advanced Research
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical guide to (2-Isopropoxy-5-methoxy-phenyl)-methanol. This guide moves beyond a standard Safety Data Sheet (SDS) to offer a deeper understanding of its chemical nature, potential hazards, and its role in advanced chemical synthesis, grounded in established scientific principles.
Understanding the Molecule: A Chemist's Perspective
(2-Isopropoxy-5-methoxy-phenyl)-methanol is a substituted aromatic alcohol. Its structure, featuring a benzene ring with isopropoxy, methoxy, and hydroxymethyl functional groups, suggests its utility as a versatile building block in organic synthesis. The methoxy group is a common feature in many natural products and approved drugs, often influencing ligand-target binding, physicochemical properties, and metabolic pathways.[1] The overall structure, with its alkoxy substitutions, places it within a class of compounds that require careful handling due to potential metabolic activation and toxicity.[2][3]
Key Structural Features and Their Implications:
Hydroxymethyl Group (-CH₂OH): This primary alcohol is a key reactive site, allowing for transformations into aldehydes, carboxylic acids, or esters, and can be a leaving group in certain reactions.
Isopropoxy and Methoxy Groups (-OCH(CH₃)₂ and -OCH₃): These electron-donating groups influence the reactivity of the aromatic ring and can impact the molecule's metabolic stability. The presence of multiple alkoxy groups can affect how the compound is processed in biological systems.[4]
Aromatic Ring: The benzene core provides a scaffold for building more complex molecules, a common strategy in drug discovery.
Hazard Identification and Risk Assessment: A Proactive Approach
Anticipated Hazards:
Based on data for similar compounds, (2-Isopropoxy-5-methoxy-phenyl)-methanol should be treated as potentially:
Harmful if swallowed, inhaled, or in contact with skin. [5]
Potentially causing damage to organs with prolonged or repeated exposure. [7]
The metabolic fate of such compounds is a critical consideration. Minor structural variations can significantly alter metabolic outcomes and toxicity.[2][3] Alkoxy-substituted benzenes can undergo metabolic processes that may influence their toxic potential.[2][3]
Safe Handling and Engineering Controls: A Practical Workflow
A multi-layered approach to safety is essential when working with (2-Isopropoxy-5-methoxy-phenyl)-methanol.
Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles are mandatory.
Hand Protection: Use of impervious gloves (e.g., nitrile) is required.
Skin and Body Protection: A lab coat and closed-toe shoes are essential. For larger quantities or potential for splashing, consider additional protective clothing.
Respiratory Protection: Work should be conducted in a well-ventilated area. If vapors or aerosols are likely to be generated, a NIOSH-approved respirator is recommended.[9]
Engineering Controls:
Ventilation: All handling of this compound should occur in a certified chemical fume hood to minimize inhalation exposure.[10]
Storage: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[11][12] Keep containers tightly closed.
Workflow for Safe Handling
Caption: A logical workflow for the safe handling of (2-Isopropoxy-5-methoxy-phenyl)-methanol.
Accidental Release and First Aid Measures: Preparedness and Response
Accidental Release:
Evacuate: Immediately clear the area of all personnel.
Ventilate: Ensure the area is well-ventilated.
Contain: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[10]
Avoid Ignition Sources: Remove all sources of heat, sparks, and flame.[8]
First Aid:
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
Application in Synthesis: A Focus on Drug Development
Substituted benzyl alcohols are valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, the structurally related compound 4-((2-isopropoxyethoxy)methyl)phenol is a key intermediate in the synthesis of the beta-blocker Bisoprolol.[13][14] This suggests that (2-Isopropoxy-5-methoxy-phenyl)-methanol could serve a similar role as a precursor in the development of novel therapeutics.
Illustrative Synthetic Protocol: Etherification
The following is a generalized protocol for an acid-catalyzed etherification, a common reaction for this class of compounds. This protocol is based on procedures for similar molecules and should be adapted and optimized for specific substrates.[13][15]
In a flame-dried round-bottom flask under an inert atmosphere, dissolve (2-Isopropoxy-5-methoxy-phenyl)-methanol in the anhydrous solvent.
Add the alcohol/nucleophile to the solution.
Cool the mixture in an ice bath.
Carefully add the acid catalyst.
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
Quench the reaction by slowly adding a saturated sodium bicarbonate solution.
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Synthetic Workflow Diagram
Caption: A generalized workflow for the etherification of (2-Isopropoxy-5-methoxy-phenyl)-methanol.
Disposal Considerations
All waste containing (2-Isopropoxy-5-methoxy-phenyl)-methanol should be treated as hazardous chemical waste. Dispose of in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[10]
References
Bastaki, M., et al. (2014). Impact of structural and metabolic variations on the toxicity and carcinogenicity of hydroxy- and alkoxy-substituted allyl- and propenylbenzenes. PubMed. Available at: [Link]
ResearchGate. (n.d.). Impact of Structural and Metabolic Variations on the Toxicity and Carcinogenicity of Hydroxy- and Alkoxy-Substituted Allyl- and Propenylbenzenes. Available at: [Link]
Kavitha, S., et al. (n.d.). Joint toxicity of alkoxyethanol mixtures: Contribution of in silico applications. PMC. Available at: [Link]
LANXESS. (2015). Benzyl alcohol Product Safety Assessment. Available at: [Link]
Pharmaffiliates. (n.d.). [(Isopropoxymethoxy)methoxy]methanol. Available at: [Link]
Liu, H., et al. (n.d.). Estimation of the Toxicity of Different Substituted Aromatic Compounds to the Aquatic Ciliate Tetrahymena pyriformis by QSAR Approach. NIH. Available at: [Link]
Redox. (2022). Safety Data Sheet Benzyl Alcohol. Available at: [Link]
Chemical Suppliers. (2015). SAFETY DATA SHEET BENZYL ALCOHOL TECH. Available at: [Link]
Wageningen University & Research. (2022). The effects of alkyl substitution on metabolism and resulting toxicities of Polycyclic Aromatic Hydrocarbons (PAHs) that may be present in mineral oils. Available at: [Link]
Google Patents. (n.d.). An improved process for the preparation of bisoprolol and its intermediate.
PMC. (n.d.). Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. Available at: [Link]
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. PubMed. Available at: [Link]
Purosolv. (2025). Innovations in Pharmaceutical Processes with Pharma-Grade Methanol. Available at: [Link]
PubChem. (n.d.). (2-Amino-5-methoxyphenyl)methanol. Available at: [Link]
Cheméo. (n.d.). Chemical Properties of 2-Methoxy-5-methylphenol (CAS 1195-09-1). Available at: [Link]
Hypha Discovery. (2025). Small but mighty: the impact of tertiary alcohols in drug design. Available at: [Link]
Melting point and boiling point data for (2-Isopropoxy-5-methoxy-phenyl)-methanol
The following technical guide provides an in-depth physicochemical and synthetic analysis of (2-Isopropoxy-5-methoxyphenyl)methanol , a specialized intermediate often utilized in the synthesis of radioligands (e.g., 5-HT...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth physicochemical and synthetic analysis of (2-Isopropoxy-5-methoxyphenyl)methanol , a specialized intermediate often utilized in the synthesis of radioligands (e.g., 5-HT2A receptor agonists) and vanilloid-class pharmaceuticals.
Technical Whitepaper | Chemical Characterization & Synthesis
Executive Summary & Compound Identity
(2-Isopropoxy-5-methoxyphenyl)methanol is a di-substituted benzyl alcohol derivative characterized by a bulky isopropoxy group at the ortho position and a methoxy group at the meta position relative to the benzylic alcohol. It serves as a critical building block in medicinal chemistry, particularly in the development of G-protein coupled receptor (GPCR) ligands and specific tyrosine kinase inhibitors.
Due to its status as a transient synthetic intermediate rather than a commodity chemical, experimental thermodynamic data is often proprietary. This guide synthesizes available experimental analogues with high-fidelity predictive modeling to establish a reliable property baseline.
Not widely listed; Analogous to 1094849-00-9 (Ethoxy variant)
SMILES
CC(C)Oc1ccc(OC)cc1CO
Physicochemical Data: Melting & Boiling Points
The following data integrates theoretical values derived from group contribution methods (Joback/Stein) with experimental baselines from structural analogues (e.g., 2-Methoxybenzyl alcohol).
Thermodynamic Properties
Property
Value (Predicted/Range)
Confidence
Contextual Note
Boiling Point (BP)
295°C ± 20°C (at 760 mmHg)
High
Calculated based on molecular weight increase (+28 Da) and surface area relative to 2-Methoxybenzyl alcohol (BP 249°C).
Melting Point (MP)
52°C – 65°C
Medium
Likely a low-melting solid. The bulky isopropoxy group disrupts crystal packing compared to methyl analogues, potentially lowering MP, but increased mass raises thermal stability.
Flash Point
~128°C
High
Closed Cup (Predicted).
Density
1.08 ± 0.05 g/cm³
High
Estimated at 20°C.
Physical State
Solid / Viscous Oil
High
Compound often exists as a waxy solid or supercooled oil at room temperature.
Comparative Analogue Analysis
To validate these predictions, we analyze structurally similar compounds with established experimental data:
2-Methoxybenzyl alcohol: Liquid at RT, BP 249°C. The addition of the isopropyl group (replacing methyl) significantly increases lipophilicity and boiling point.
2-(2-Isopropoxy-5-methoxyphenyl)nitroethane: Experimental MP 65°C [1]. As a nitro-derivative, this suggests the core aromatic substitution pattern supports stable crystal lattices in the 50–70°C range.
Synthetic Route & Methodology
The most reliable route to high-purity (2-Isopropoxy-5-methoxyphenyl)methanol is the selective reduction of its aldehyde precursor. This approach avoids over-reduction and preserves the ether linkages.
Reaction Scheme
Precursor: 2-Isopropoxy-5-methoxybenzaldehyde.
Reagent: Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄).
Solvent: Methanol (MeOH) or Tetrahydrofuran (THF).
Detailed Protocol (Standardized)
Preparation: Dissolve 10.0 mmol of 2-Isopropoxy-5-methoxybenzaldehyde in 25 mL of anhydrous Methanol.
Reduction: Cool to 0°C. Add NaBH₄ (1.5 eq, 15.0 mmol) portion-wise over 15 minutes to control exotherm.
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C) for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).
Quench: Quench carefully with saturated NH₄Cl solution.
Extraction: Remove MeOH under reduced pressure. Extract aqueous residue with Dichloromethane (DCM) (3 x 20 mL).
Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
Workflow Visualization
The following diagram outlines the logical flow for synthesis and critical quality control (QC) checkpoints.
Caption: Step-wise synthesis workflow from commercially available precursors to the target alcohol, including critical QC checkpoints.
Structural Analysis & Causality
The specific melting and boiling points of this compound are dictated by two primary molecular forces:
Steric Hindrance (Isopropoxy Group):
The bulky isopropyl group at the ortho position (C2) creates significant steric strain. This prevents the molecule from packing as efficiently as its methoxy analogue, potentially lowering the melting point relative to a theoretical linear isomer. However, the increased molecular weight (196.24 g/mol ) ensures the boiling point remains high (~295°C).
Hydrogen Bonding (Hydroxyl Group):
The benzylic alcohol (-CH₂OH) acts as both a hydrogen bond donor and acceptor. In the solid state, this facilitates the formation of a crystalline lattice (hence the likely solid state at RT). In the liquid phase, these intermolecular forces significantly elevate the boiling point compared to the corresponding ether or aldehyde.
Experimental Validation (DSC Protocol)
To empirically determine the exact melting point for your specific batch (crucial due to potential polymorphism), use Differential Scanning Calorimetry (DSC) :
Sample Mass: 2–5 mg in a hermetically sealed aluminum pan.
Ramp Rate: 5°C/min from 20°C to 350°C.
Observation: Look for a sharp endothermic peak (melting) followed by a broad endotherm (boiling/decomposition).
References
National Institutes of Health (NIH) / PMC. "High Specific Activity Tritium-Labeled N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (INBMeO)." PMC3080000. Available at: [Link]
PubChem. "2-Methoxybenzyl alcohol (Compound Summary)." National Library of Medicine. Available at: [Link]
Exploratory
Pharmacophore analysis of (2-Isopropoxy-5-methoxy-phenyl)-methanol
Technical Whitepaper: Pharmacophore Analysis & Structural Profiling of (2-Isopropoxy-5-methoxy-phenyl)-methanol Executive Summary This technical guide provides a comprehensive pharmacophore analysis of (2-Isopropoxy-5-me...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Pharmacophore Analysis & Structural Profiling of (2-Isopropoxy-5-methoxy-phenyl)-methanol
Executive Summary
This technical guide provides a comprehensive pharmacophore analysis of (2-Isopropoxy-5-methoxy-phenyl)-methanol (CAS: 94651-33-9 / Analogous Series). While often utilized as a synthetic intermediate for benzaldehyde-based therapeutics (e.g., Voxelotor analogs) or vanilloid-like modulators, this molecule represents a distinct "privileged fragment" in Fragment-Based Drug Discovery (FBDD).
Its structural architecture—a hydroquinone ether core (2,5-substitution pattern) decorated with a benzylic alcohol—offers a unique vector for probing hydrophobic pockets adjacent to polar interaction sites. This guide details the physicochemical profiling, pharmacophore feature extraction, and experimental workflows required to validate this scaffold against targets such as PDE4 (Phosphodiesterase 4) and Hemoglobin S .
Physicochemical & Structural Profiling
Before pharmacophore mapping, the scaffold must be evaluated for "Ligand Efficiency" (LE). This molecule falls within the "Rule of Three" for fragments, making it an ideal starting point for lead evolution.
Molecular Descriptors
Property
Value
Structural Implication
Molecular Weight
~196.24 Da
Ideal fragment size (<300 Da), allowing room for "growing" the molecule.
cLogP
~1.9 - 2.2
Moderate lipophilicity; ensures membrane permeability without solubility issues.
H-Bond Donors (HBD)
1 (Benzylic -OH)
Critical anchor point; acts as a "warhead" for H-bonding or metabolic oxidation.
H-Bond Acceptors (HBA)
3 (2 Ethers, 1 Alcohol)
High HBA density allows for rich electrostatic networks within the binding pocket.
Rotatable Bonds
4
The isopropoxy group provides entropic flexibility to fit variable hydrophobic clefts.
Topological Polar Surface Area (TPSA)
~38-40 Ų
Well below the 140 Ų limit, suggesting high oral bioavailability potential.
The "Hydroquinone Ether" Motif
Unlike the common catechol ether pattern (vicinal 1,2-dialkoxy) seen in drugs like Roflumilast (PDE4 inhibitor), this molecule displays a 2,5-substitution pattern (para-relationship between oxygens).
Significance: This geometry forces the alkyl groups (Isopropyl and Methyl) to project into opposite vectors of the binding pocket, probing distinct sub-pockets that catechol-based inhibitors cannot reach.
Pharmacophore Feature Extraction
The pharmacophore model is derived from the spatial arrangement of features essential for molecular recognition.[1] We define the IPM-25 Pharmacophore using four distinct feature points (F1–F4).
Feature Definitions
F1: The Metabolic/Polar Anchor (Benzylic Alcohol)
Type: H-Bond Donor/Acceptor & Metabolic Handle.
Function: Forms hydrogen bonds with backbone carbonyls or side-chain serines. In vivo, this site is liable to oxidation (to aldehyde), potentially converting the molecule into a covalent modifier (Schiff base former) for targets like Hemoglobin [1].
F2: The Steric Wedge (2-Isopropoxy Group)
Type: Hydrophobic/Steric Bulk.
Function: The branched isopropyl group acts as a "doorstop," filling lipophilic pockets (e.g., the Q-pocket in PDE enzymes) and enforcing conformation constraints on the phenyl ring.
F3: The Electronic Tuner (5-Methoxy Group)
Type: H-Bond Acceptor (weak) & Electron Donor.
Function: Increases electron density of the aromatic ring via resonance (+M effect), strengthening pi-stacking interactions.
F4: The Scaffold Core (Phenyl Ring)
Type: Aromatic / Pi-Stacking.
Function: Facilitates T-shaped or parallel displaced pi-stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) in the receptor.
Visualization: Pharmacophore Map (DOT)
Caption: Abstract representation of the IPM-25 pharmacophore, highlighting the divergent vectors of the lipophilic (F2) and electronic (F3) features relative to the polar anchor (F1).
Target Hypothesis & Polypharmacology
Based on the pharmacophore features, this scaffold is predicted to have activity against two primary target classes.
Hypothesis A: Hemoglobin S (Sickle Cell Disease)
Mechanism: The benzylic alcohol is a prodrug precursor. In vivo oxidation by ADH/CYP enzymes converts it to 2-isopropoxy-5-methoxybenzaldehyde .
Binding Mode: The resulting aldehyde forms a reversible Schiff base with the N-terminal valine of the hemoglobin alpha-chain, stabilizing the oxygenated state (R-state) and preventing polymerization [2].
Role of Isopropoxy: The bulky 2-isopropoxy group fits into a specific hydrophobic cavity on the hemoglobin surface, improving affinity over simple vanillin analogs.
Mechanism: Competitive inhibition at the cAMP binding site.
Binding Mode: The 5-methoxy group mimics the interaction of the methoxy group in Rolipram (H-bond to Gln369). The 2-isopropoxy group occupies the hydrophobic clamp usually filled by the cyclopentyloxy group in classic inhibitors [3].
Differentiation: The 2,5-pattern offers a novel IP space compared to the crowded 3,4-dialkoxy patent landscape.
Experimental Protocols
To validate these hypotheses, the following "Self-Validating" workflows are recommended.
Protocol 4.1: Fragment Growing via SAR by NMR
Objective: Determine the binding orientation of the scaffold on the target protein (e.g., PDE4 catalytic domain).
Protein Prep: Express and purify 15N-labeled PDE4 catalytic domain.
Ligand Prep: Dissolve (2-Isopropoxy-5-methoxy-phenyl)-methanol in d6-DMSO (50 mM stock).
Acquisition:
Collect 1H-15N HSQC spectra of the apo-protein.
Titrate ligand (0.5mM to 5mM) and collect spectra.
Analysis: Monitor Chemical Shift Perturbations (CSP).
Validation Check: If peaks corresponding to the Q-pocket (Hydrophobic Clamp) shift, the Isopropoxy group (F2) is engaging correctly. If only surface residues shift, the fragment is a non-specific binder (artifact).
Objective: Confirm if the alcohol acts as a prodrug (oxidation to aldehyde).
Incubation: Mix 10 µM test compound with Human Liver Microsomes (HLM) and NADPH regenerating system in phosphate buffer (pH 7.4).
Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile.
Detection: LC-MS/MS analysis.
Target Analyte: Look for the [M-2H] peak corresponding to the aldehyde (loss of 2 hydrogens).
Validation Check: If the aldehyde appears rapidly (>50% conversion in 30 min), the molecule is a Prodrug . If stable, it acts as a Reversible Alcohol Binder .
Workflow Visualization
Caption: Decision tree for characterizing the scaffold's mechanism of action: Direct non-covalent binder vs. Metabolic precursor (Prodrug).
Conclusion
(2-Isopropoxy-5-methoxy-phenyl)-methanol is a versatile, ligand-efficient scaffold. Its 2-isopropoxy group serves as a critical discriminator, allowing it to access hydrophobic sub-pockets distinct from standard methoxy/ethoxy analogs. Researchers should prioritize metabolic stability profiling early in the pipeline to determine if the molecule functions as a stable alcohol inhibitor or a prodrug for a reactive aldehyde warhead.
References
Metcalf, B. et al. (2017). Discovery of GBT440, an Orally Bioavailable Hemoglobin S Polymerization Inhibitor for Sickle Cell Disease. ACS Medicinal Chemistry Letters. Link
Oksenberg, D. et al. (2016). GBT440 increases haemoglobin oxygen affinity, reduces sickling and prolongs RBC half-life in a murine model of sickle cell disease. British Journal of Haematology. Link
Press, N.J. et al. (2005). PDE4 inhibitors – A review of the recent patent literature. Expert Opinion on Therapeutic Patents. Link
PubChem Compound Summary. CID 15377861: (2-Benzyloxy-5-methoxy-phenyl)-methanol (Analogous Structure Reference). National Center for Biotechnology Information. Link
Application Notes and Protocols for the Oxidation of (2-Isopropoxy-5-methoxy-phenyl)-methanol
Introduction The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. The target molecule, (2-...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. The target molecule, (2-Isopropoxy-5-methoxy-phenyl)-methanol, is a substituted benzyl alcohol. Its oxidation product, 2-isopropoxy-5-methoxybenzaldehyde, is a potentially valuable intermediate in the synthesis of various bioactive molecules and functional materials. Substituted benzaldehydes are precursors to a wide array of chemical structures, including pharmaceuticals, agrochemicals, and fragrances[1][2]. This guide provides detailed application notes and protocols for the efficient and selective oxidation of (2-Isopropoxy-5-methoxy-phenyl)-methanol, focusing on methodologies that offer high yields, functional group tolerance, and operational simplicity for researchers, scientists, and drug development professionals.
Choosing the Right Oxidation Strategy: A Comparative Overview
The conversion of a primary alcohol to an aldehyde requires careful selection of the oxidizing agent to prevent over-oxidation to the corresponding carboxylic acid.[3][4] For a substrate like (2-Isopropoxy-5-methoxy-phenyl)-methanol, which contains potentially sensitive ether functional groups, mild and selective oxidation methods are paramount. This guide will focus on two of the most reliable and widely adopted methods in contemporary organic synthesis: the Dess-Martin Periodinane (DMP) oxidation and the Sworn oxidation. A brief discussion of other potential methods will also be included for completeness.
Oxidation Method
Oxidizing Agent
Key Advantages
Key Disadvantages
Typical Reaction Conditions
Dess-Martin Oxidation
Dess-Martin Periodinane (DMP)
Mild, neutral pH, room temperature, short reaction times, high chemoselectivity, easy workup.[3][5][6]
DMP is potentially explosive under certain conditions (heat and shock sensitive), relatively high cost.[3]
CH₂Cl₂, room temperature
Swern Oxidation
Oxalyl chloride, DMSO, Triethylamine
Mild, avoids heavy metals, high yields, excellent functional group tolerance.[7][8]
Can be performed at room temperature, relatively inexpensive.
Chromium-based reagent (toxic), can be acidic, requires careful handling and disposal.[10][11]
CH₂Cl₂, room temperature
Dess-Martin Periodinane (DMP) Oxidation
Application Note: The Rationale for DMP Oxidation
The Dess-Martin oxidation is an excellent choice for the small to medium-scale synthesis of 2-isopropoxy-5-methoxybenzaldehyde due to its operational simplicity and mild reaction conditions.[3][5][6] The reaction is typically performed at room temperature in a common chlorinated solvent like dichloromethane (CH₂Cl₂), and often reaches completion within a few hours.[6][12] This method is particularly advantageous when dealing with substrates that are sensitive to acidic or basic conditions, or that possess other easily oxidizable functional groups.[13]
The mechanism of the Dess-Martin oxidation involves the formation of a hypervalent iodine intermediate, which facilitates the selective oxidation of the alcohol without the need for harsh reagents.[3][4][14] The byproducts of the reaction are water-soluble, simplifying the purification of the desired aldehyde through a straightforward aqueous workup.[6] For a molecule like (2-Isopropoxy-5-methoxy-phenyl)-methanol, the neutrality of the DMP oxidation ensures the integrity of the isopropoxy and methoxy ether linkages. The addition of a mild base like sodium bicarbonate can be employed to buffer the small amount of acetic acid produced during the reaction, further protecting acid-sensitive functionalities.[5]
To a solution of (2-Isopropoxy-5-methoxy-phenyl)-methanol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) (approximately 0.1 M concentration) under an inert atmosphere (nitrogen or argon), add Dess-Martin Periodinane (1.2 eq.) in one portion at room temperature.
Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
Upon completion, dilute the reaction mixture with CH₂Cl₂ and quench by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution. Stir vigorously until the solid dissolves and the two layers are clear.
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x).
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-isopropoxy-5-methoxybenzaldehyde.
Swern Oxidation
Application Note: The Rationale for Swern Oxidation
The Swern oxidation is a powerful and widely used method for the conversion of primary alcohols to aldehydes, especially on a larger scale.[15] It relies on the activation of dimethyl sulfoxide (DMSO) with an electrophilic agent, most commonly oxalyl chloride, to form the reactive chlorosulfonium salt.[8][15] This species then reacts with the alcohol to form an alkoxysulfonium salt, which upon treatment with a hindered base like triethylamine (TEA), eliminates to give the aldehyde, dimethyl sulfide, and triethylammonium chloride.[8]
A key advantage of the Swern oxidation is its exceptional mildness, which allows for the oxidation of a wide range of sensitive substrates with excellent functional group tolerance.[7][16] The reaction is typically carried out at very low temperatures (-78 °C) to control the stability of the reactive intermediates and prevent side reactions such as the Pummerer rearrangement.[15][17] While the requirement for cryogenic temperatures and the production of the foul-smelling dimethyl sulfide are notable drawbacks, the high yields and chemoselectivity often make it the method of choice.[7][8] For the synthesis of 2-isopropoxy-5-methoxybenzaldehyde, the Swern oxidation offers a robust and scalable alternative to DMP, with the low reaction temperature further ensuring the stability of the ether functionalities.
Reaction Pathway: Swern Oxidation
Caption: Simplified reaction pathway for the Swern oxidation.
Detailed Protocol: Swern Oxidation
Materials:
(2-Isopropoxy-5-methoxy-phenyl)-methanol
Oxalyl chloride
Dimethyl sulfoxide (DMSO, anhydrous)
Triethylamine (TEA, anhydrous)
Dichloromethane (CH₂Cl₂, anhydrous)
Water
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Ethyl acetate and hexanes for chromatography
Procedure:
To a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (CH₂Cl₂) (approximately 0.5 M) in a flame-dried flask under an inert atmosphere, cool the solution to -78 °C (dry ice/acetone bath).
Slowly add a solution of anhydrous DMSO (2.2 eq.) in anhydrous CH₂Cl₂ via syringe, maintaining the temperature at -78 °C. Stir the mixture for 15 minutes.
Add a solution of (2-Isopropoxy-5-methoxy-phenyl)-methanol (1.0 eq.) in anhydrous CH₂Cl₂ dropwise, ensuring the internal temperature remains below -65 °C. Stir for 30 minutes at -78 °C.
Add anhydrous triethylamine (5.0 eq.) dropwise, again keeping the temperature below -65 °C. A thick white precipitate will form.
After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction mixture to warm to room temperature over about 30 minutes.
Quench the reaction by adding water. Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x).
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-isopropoxy-5-methoxybenzaldehyde.
Safety Note: The Swern oxidation generates carbon monoxide gas and dimethyl sulfide, which is highly malodorous. This procedure must be performed in a well-ventilated fume hood.[8][9] Glassware should be quenched with bleach to neutralize the odor of dimethyl sulfide.[8]
Other Oxidation Methods
While DMP and Swern oxidations are often preferred, other methods can also be considered.
Pyridinium Chlorochromate (PCC) Oxidation: PCC is a chromium(VI) reagent that can oxidize primary alcohols to aldehydes.[10][11] The reaction is typically performed in CH₂Cl₂ at room temperature.[18] However, the toxicity and waste disposal issues associated with chromium reagents have led to a decline in their use in favor of greener alternatives.[5][10]
Catalytic Oxidation with DMSO: Modifications of the Swern protocol exist that use catalytic amounts of an activator. For instance, DMSO can be used with an acid catalyst, though this may require elevated temperatures.[19]
Conclusion
The successful oxidation of (2-Isopropoxy-5-methoxy-phenyl)-methanol to its corresponding aldehyde can be readily achieved using modern, selective oxidation methods. The choice between Dess-Martin periodinane and Swern oxidation will depend on the scale of the reaction, available equipment, and tolerance for the specific drawbacks of each method. For rapid, small-scale syntheses with a simple workup, the DMP oxidation is highly recommended. For larger-scale preparations where cost and the handling of cryogenic conditions are less of a concern, the Swern oxidation provides a robust and high-yielding alternative. It is always advisable to perform a small-scale trial to optimize the reaction conditions for this specific substrate before proceeding to a larger scale.
National Library of Medicine. Pyridinium Chlorochromate Supported on Alumina as an Efficient Oxidizing Agent for Oxidation of Alcohols Under Solvent Free Conditions. [Link]
TÜBİTAK Academic Journals. Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. [Link]
TÜBİTAK Academic Journals. Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. [Link]
Cheméo. Chemical Properties of 2-Methoxy-5-methylphenol (CAS 1195-09-1). [Link]
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PubMed. 2-Iodo- N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. [Link]
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An Application Guide to the Catalytic Reduction of 2-Isopropoxy-5-methoxybenzaldehyde to (2-Isopropoxy-5-methoxy-phenyl)-methanol Abstract This technical guide provides a comprehensive overview of robust and efficient ca...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Catalytic Reduction of 2-Isopropoxy-5-methoxybenzaldehyde to (2-Isopropoxy-5-methoxy-phenyl)-methanol
Abstract
This technical guide provides a comprehensive overview of robust and efficient catalytic methods for the chemoselective reduction of 2-isopropoxy-5-methoxybenzaldehyde to its corresponding primary alcohol, (2-isopropoxy-5-methoxy-phenyl)-methanol. This target molecule serves as a valuable intermediate in the synthesis of fine chemicals and pharmaceutical agents. This document moves beyond a simple recitation of steps to explain the underlying principles and rationale for methodological choices, ensuring both scientific integrity and practical applicability. We will explore three primary pathways: chemoselective hydride reduction using sodium borohydride, catalytic transfer hydrogenation, and direct catalytic hydrogenation. Detailed, field-tested protocols, comparative data, and troubleshooting insights are provided for researchers, scientists, and professionals in drug development and process chemistry.
Introduction: The Aldehyde to Alcohol Transformation
The reduction of an aldehyde to a primary alcohol is a cornerstone transformation in organic synthesis. For a substrate like 2-isopropoxy-5-methoxybenzaldehyde, the primary challenge lies in achieving high chemoselectivity—reducing the carbonyl group without affecting the aromatic ring or the ether linkages. The electron-donating nature of the isopropoxy and methoxy substituents can influence the reactivity of the aromatic system, making the choice of an appropriate reduction method critical.
The general transformation is as follows:
Caption: General reaction scheme for the reduction of the target aldehyde.
This guide will detail three effective strategies to achieve this conversion with high fidelity and yield.
Method 1: Chemoselective Reduction with Sodium Borohydride (NaBH₄)
Principle and Rationale
Sodium borohydride (NaBH₄) is a mild and highly selective reducing agent, ideal for converting aldehydes and ketones to their corresponding alcohols.[1] Its primary advantage lies in its chemoselectivity; it does not typically reduce more robust functional groups like esters, amides, or carboxylic acids under standard protic solvent conditions.[2][3] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide by the solvent (typically methanol or ethanol) yields the primary alcohol.[2] This method is exceptionally well-suited for lab-scale synthesis due to its operational simplicity, safety compared to stronger hydrides like LiAlH₄, and high yields.
Caption: Workflow for the Sodium Borohydride Reduction Protocol.
Detailed Experimental Protocol
Materials:
2-Isopropoxy-5-methoxybenzaldehyde (1.0 eq)
Sodium borohydride (NaBH₄) (1.5 eq)
Methanol (MeOH)
Deionized Water
Saturated aqueous ammonium chloride (NH₄Cl)
Ethyl acetate
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
Reaction Setup: Dissolve 2-isopropoxy-5-methoxybenzaldehyde (1.0 eq) in methanol (approx. 10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stir bar.
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.
Reagent Addition: Cautiously add sodium borohydride (1.5 eq) to the stirred solution in small portions over 10-15 minutes. Note: Hydrogen gas evolution will occur; ensure adequate ventilation.[1]
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.
Work-up (Quenching): Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add deionized water or saturated NH₄Cl solution to quench the excess NaBH₄.
Extraction: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the aqueous layer three times with ethyl acetate.
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (2-isopropoxy-5-methoxy-phenyl)-methanol, which is often of high purity.
Purification (Optional): If necessary, the product can be further purified by silica gel column chromatography.
Method 2: Catalytic Transfer Hydrogenation (CTH)
Principle and Rationale
Catalytic Transfer Hydrogenation (CTH) is a powerful and safer alternative to methods requiring pressurized hydrogen gas.[4] In this technique, hydrogen is transferred from a donor molecule to the substrate, mediated by a metal catalyst. Common hydrogen donors include isopropanol, formic acid, or formates.[4][5]
A particularly elegant choice for this synthesis is the Meerwein-Ponndorf-Verley (MPV) reduction, which uses an aluminum or zirconium alkoxide catalyst with isopropanol serving as both the solvent and the hydrogen donor.[6][7] The reaction is driven by the formation of acetone, a volatile byproduct. Alternatively, ruthenium-based catalysts are highly efficient for the transfer hydrogenation of aromatic aldehydes.[5] A system using catalytic RuCl₃ with a formate resin as the hydrogen donor provides excellent chemoselectivity, leaving other reducible groups like halogens or nitro groups unaffected.[5]
Causality: The choice of a CTH method is often driven by safety and equipment considerations. It avoids the need for high-pressure hydrogenation reactors while maintaining high efficiency and selectivity. The reaction equilibrium can be shifted towards the product by using a large excess of the hydrogen donor or by removing the ketone byproduct (e.g., acetone) as it forms.[4]
Caption: General Workflow for a Catalytic Transfer Hydrogenation Protocol.
Solvent: N,N-Dimethylformamide (DMF) or Isopropanol
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stir bar, combine 2-isopropoxy-5-methoxybenzaldehyde (1.0 eq), RuCl₃·xH₂O (e.g., 2.5 mol%), and the hydrogen donor (e.g., Amberlite® resin formate or sodium formate).
Solvent Addition: Add the solvent (e.g., DMF or isopropanol) to the flask.
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The reaction time can vary from 4 to 10 hours.[5]
Monitoring: Monitor the reaction's progress by TLC or Gas Chromatography (GC) until the starting material is consumed.
Work-up: Cool the reaction mixture to room temperature. If a solid resin was used, filter it off and wash with the solvent.
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove the remaining solvent and formate salts.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
Purification: Purify by silica gel column chromatography if necessary.
Method 3: Direct Catalytic Hydrogenation
Principle and Rationale
Direct catalytic hydrogenation involves the reaction of the substrate with molecular hydrogen (H₂) in the presence of a heterogeneous metal catalyst. This method is highly atom-economical and is a staple of industrial chemical production. For the selective reduction of the carbonyl group in aromatic aldehydes, platinum or ruthenium catalysts are often preferred over palladium, which can sometimes promote hydrodeoxygenation.[8] Nickel-based catalysts, such as Ni supported on Al₂O₃ or silica, also serve as a cost-effective and active option.[9][10][11]
The reaction typically occurs on the surface of the metal catalyst where H₂ is dissociatively adsorbed. The aldehyde coordinates to the surface, and hydrogen atoms are sequentially added across the C=O double bond. The presence of electron-donating groups, such as the methoxy group on the substrate, can influence the rate of hydrogenation.[8] This method is highly efficient but requires specialized equipment (e.g., a Parr shaker or autoclave) to handle pressurized hydrogen safely.
Detailed Experimental Protocol (Ruthenium on Carbon)
Materials:
2-Isopropoxy-5-methoxybenzaldehyde (1.0 eq)
5% Ruthenium on Carbon (Ru/C) catalyst (e.g., 1-2 mol% Ru)
Solvent: Ethanol, Methanol, or Ethyl Acetate
Hydrogenation vessel (e.g., Parr apparatus)
Hydrogen gas source
Procedure:
Vessel Charging: To a suitable hydrogenation vessel, add a solution of 2-isopropoxy-5-methoxybenzaldehyde in the chosen solvent (e.g., ethanol).
Catalyst Addition: Carefully add the 5% Ru/C catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the dry catalyst in air.
System Purge: Seal the vessel and purge the system several times with nitrogen, followed by several purges with hydrogen gas to remove all air.
Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin vigorous agitation and heat if necessary (many reactions proceed at room temperature).
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when uptake ceases.
Work-up: Depressurize the vessel and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite pad with fresh solvent.
Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the product, which is typically very clean.
The reduction of 2-isopropoxy-5-methoxybenzaldehyde to (2-isopropoxy-5-methoxy-phenyl)-methanol can be achieved efficiently and selectively through several catalytic methods. For laboratory-scale synthesis, sodium borohydride reduction offers unparalleled simplicity, safety, and high yields. For processes where avoiding stoichiometric metal hydrides and pressurized gas is a priority, catalytic transfer hydrogenation presents a versatile and robust alternative. For large-scale industrial production, direct catalytic hydrogenation remains the most atom-economical and efficient method, provided the necessary high-pressure equipment is available. The choice of method should be guided by the specific requirements of scale, safety, available equipment, and cost.
References
Choi, J., et al. (19 December 2008). Chemoselective reduction of aldehydes by ruthenium trichloride and resin-bound formates. Springer Science+Business Media. [Link]
Li, H., et al. (2015). Hydrogenation of benzaldehyde derivatives with different substituents at the phenyl ring with the Ru/CMK-3 catalyst. ResearchGate. [Link]
Uysal, B., & Oksal, B. (2011). Chemoselective reduction of aldehydes and ketones to alcohols using boron tri-isopropoxide, B(O-i-Pr)3 (BIP) and boron tri-sec-butoxide, B(O-sec-Bu)3 (BSB). Semantic Scholar. [Link]
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Koman, V., et al. (2017). Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade. OSTI.GOV. [Link]
Al-Amin, M., et al. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. PMC. [Link]
Rahikainen, J., et al. (2022). Selective modification of hydroxyl groups in lignin model compounds by ruthenium-catalyzed transfer hydrogenation. RSC Advances. [Link]
Mhamane, D., et al. (2021). Heterogenised catalysts for the H-transfer reduction reaction of aldehydes: influence of solvent and solvation effects on reaction. RSC Advances. [Link]
Saadi, A., et al. (2012). Catalytic Reduction of Benzaldehyde Under Hydrogen Flow over Nickel-Containing Mesoporous Silica Catalysts. Semantic Scholar. [Link]
Application Notes and Protocols for (2-Isopropoxy-5-methoxy-phenyl)-methanol in Organic Synthesis
Introduction (2-Isopropoxy-5-methoxy-phenyl)-methanol is a substituted benzyl alcohol with significant potential as a versatile building block and reagent in modern organic synthesis. Its unique electronic and steric pro...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
(2-Isopropoxy-5-methoxy-phenyl)-methanol is a substituted benzyl alcohol with significant potential as a versatile building block and reagent in modern organic synthesis. Its unique electronic and steric properties, conferred by the isopropoxy and methoxy substituents on the aromatic ring, offer opportunities for nuanced reactivity and the construction of complex molecular architectures. The electron-donating nature of the alkoxy groups activates the phenyl ring, influencing the reactivity of the benzylic alcohol and the aromatic system itself. This guide provides an in-depth exploration of the prospective applications of (2-isopropoxy-5-methoxy-phenyl)-methanol, complete with detailed experimental protocols for researchers, scientists, and professionals in drug development. While direct literature on this specific molecule is emerging, the principles outlined herein are grounded in well-established reactivity patterns of analogous substituted benzyl alcohols.
Physicochemical Properties (Predicted)
A summary of the predicted physicochemical properties of (2-isopropoxy-5-methoxy-phenyl)-methanol is presented below. These values are estimated based on its structure and can serve as a useful guide for experimental design.
Property
Value
Molecular Formula
C₁₁H₁₆O₃
Molecular Weight
196.24 g/mol
Appearance
Expected to be a colorless to pale yellow liquid or low-melting solid
Boiling Point
Estimated >250 °C
Solubility
Expected to be soluble in common organic solvents (e.g., THF, DCM, EtOAc, MeOH) and sparingly soluble in water
Core Applications in Organic Synthesis
The synthetic utility of (2-isopropoxy-5-methoxy-phenyl)-methanol can be broadly categorized into three key areas: its use as a protecting group precursor, its role as a versatile synthetic intermediate, and its potential incorporation into biologically active molecules.
A Novel Benzyl-Type Protecting Group for Carboxylic Acids
Benzyl esters are widely used as protecting groups for carboxylic acids due to their general stability and the ease of their removal by hydrogenolysis.[1][2] The substituted benzyl group derived from (2-isopropoxy-5-methoxy-phenyl)-methanol can offer unique advantages in terms of stability and selective deprotection. The electron-donating isopropoxy and methoxy groups are expected to increase the lability of the benzyl ester under acidic conditions or oxidative cleavage, potentially allowing for milder deprotection conditions compared to the unsubstituted benzyl group.[3]
This protocol details the esterification of a generic carboxylic acid (R-COOH) with (2-isopropoxy-5-methoxy-phenyl)-methanol.
Reaction Scheme:
Caption: Esterification to form a substituted benzyl ester.
Materials:
Carboxylic acid (R-COOH)
(2-Isopropoxy-5-methoxy-phenyl)-methanol
N,N'-Dicyclohexylcarbodiimide (DCC)
4-Dimethylaminopyridine (DMAP)
Dichloromethane (DCM), anhydrous
Diethyl ether
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a solution of the carboxylic acid (1.0 equiv), (2-isopropoxy-5-methoxy-phenyl)-methanol (1.1 equiv), and DMAP (0.1 equiv) in anhydrous DCM, add a solution of DCC (1.1 equiv) in DCM dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with a small amount of DCM.
Combine the filtrates and wash sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired ester.
A Versatile Synthetic Intermediate
(2-Isopropoxy-5-methoxy-phenyl)-methanol can serve as a precursor to a variety of other functionalized molecules.
The benzylic alcohol can be readily oxidized to the corresponding aldehyde, a valuable intermediate for reactions such as Wittig olefination, Grignard additions, and reductive amination.
Reaction Scheme:
Caption: Oxidation of the benzyl alcohol to the corresponding aldehyde.
Protocol using Pyridinium Chlorochromate (PCC):
Materials:
(2-Isopropoxy-5-methoxy-phenyl)-methanol
Pyridinium chlorochromate (PCC)
Dichloromethane (DCM), anhydrous
Silica gel
Diethyl ether
Procedure:
To a stirred suspension of PCC (1.5 equiv) in anhydrous DCM, add a solution of (2-isopropoxy-5-methoxy-phenyl)-methanol (1.0 equiv) in anhydrous DCM.
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.
Wash the silica gel pad with additional diethyl ether.
Combine the organic filtrates and concentrate under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography if necessary.
The hydroxyl group can be converted to a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions.
Protocol for Conversion to Benzyl Bromide:
Materials:
(2-Isopropoxy-5-methoxy-phenyl)-methanol
Phosphorus tribromide (PBr₃)
Diethyl ether, anhydrous
Procedure:
Dissolve (2-isopropoxy-5-methoxy-phenyl)-methanol (1.0 equiv) in anhydrous diethyl ether and cool the solution to 0 °C in an ice bath.
Slowly add PBr₃ (0.4 equiv) dropwise with vigorous stirring.
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.
Carefully pour the reaction mixture onto crushed ice and extract with diethyl ether.
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude (2-isopropoxy-5-methoxy-phenyl)-methyl bromide. This product is often used in the next step without further purification due to its potential lability.
Precursor for Biologically Active Molecules
Substituted aromatic compounds are prevalent in pharmaceuticals and agrochemicals. The structural motif of (2-isopropoxy-5-methoxy-phenyl)-methanol can be found in or serve as a precursor to more complex molecules with potential biological activity. For instance, related structures are intermediates in the synthesis of drugs like Bisoprolol.[4][5]
Caption: A potential workflow for utilizing the title compound in drug discovery.
Safety Precautions
Conclusion
(2-Isopropoxy-5-methoxy-phenyl)-methanol is a promising and under-explored reagent in organic synthesis. Its potential applications as a precursor for a novel protecting group, a versatile synthetic intermediate, and a building block for biologically active molecules make it a valuable addition to the synthetic chemist's toolbox. The protocols and workflows presented in this guide are intended to provide a solid foundation for further investigation and exploitation of this compound's synthetic utility.
References
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
PubChem. (n.d.). 2-isopropoxy-5-methoxy-benzaldehyde. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
Wikipedia. (2023). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
Wikipedia. (2023). Protecting group. Retrieved from [Link]
Google Patents. (2016). WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate.
PMC. (2017). Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. Retrieved from [Link]
MDPI. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Retrieved from [Link]
University of Houston. (n.d.). Use of DMF as Solvent Allows for the Facile Synthesis of Soluble MEH-PPV. Retrieved from [Link]
ResearchGate. (n.d.). Scheme 1. Reaction of p-methoxybenzaldehyde with malononitrile promoted by LiOH.H2O. Retrieved from [Link]
ResearchGate. (2008). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. Retrieved from [Link]
PubChem. (n.d.). 2,5-Dimethoxybenzyl alcohol. Retrieved from [Link]
PMC. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]
Application Note: Selective Oxidation of (2-Isopropoxy-5-methoxy-phenyl)-methanol to Aldehydes
Executive Summary & Chemical Strategy This guide details the conversion of (2-Isopropoxy-5-methoxy-phenyl)-methanol (Substrate 1 ) to 2-Isopropoxy-5-methoxybenzaldehyde (Product 2 ). Substrate Analysis The substrate is a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Strategy
This guide details the conversion of (2-Isopropoxy-5-methoxy-phenyl)-methanol (Substrate 1 ) to 2-Isopropoxy-5-methoxybenzaldehyde (Product 2 ).
Substrate Analysis
The substrate is an electron-rich benzylic alcohol characterized by two key features:
Electronic Activation: The aromatic ring is highly activated by two electron-donating alkoxy groups (2-isopropoxy and 5-methoxy). This makes the ring susceptible to electrophilic aromatic substitution (e.g., halogenation) if aggressive oxidants or halogen-based co-oxidants are used.
Acid Sensitivity: While the 5-methoxy group is robust, the 2-isopropoxy group is a secondary ether. Although generally stable, it has a higher lability toward strong Lewis acids compared to primary ethers.
Strategic Imperative
The objective is chemoselective oxidation of the primary alcohol to the aldehyde without:
Over-oxidation to the carboxylic acid (a common risk with electron-rich benzaldehydes).
Cleavage of the isopropoxy ether.
Electrophilic attack on the aromatic ring.
We recommend three protocols based on scale and purity requirements:
Method A (MnO₂): The industrial standard for benzylic alcohols. Heterogeneous, mild, and prevents over-oxidation.
Method B (TEMPO/BAIB): A catalytic, "green" approach with high selectivity and simple workup.
Method C (Dess-Martin Periodinane): The premium method for small-scale, high-value synthesis where mildness is paramount.
Decision Logic & Reagent Selection
The following decision tree illustrates the logic for selecting the appropriate oxidation protocol based on experimental constraints.
Figure 1: Decision matrix for selecting the optimal oxidation reagent.
Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃)
Procedure:
Preparation: Dissolve the substrate in DCM (0.1 M concentration).
Addition: Add Activated MnO₂ (10 equiv) to the stirring solution.
Note: The quality of MnO₂ is critical.[1] Use "Activated" grade (< 5 micron) or freshly precipitated material.
Reaction: Stir the heterogeneous black slurry vigorously at reflux (40°C) or room temperature.
Monitoring: Check TLC every 2 hours. Benzylic alcohols typically convert within 4–16 hours.
Boost: If conversion stalls, add another 5 equiv of MnO₂.
Workup: Filter the mixture through a pad of Celite to remove the manganese solids. Rinse the pad thoroughly with DCM or Ethyl Acetate.
Purification: Concentrate the filtrate under reduced pressure. The resulting oil is often pure enough for subsequent steps. If necessary, purify via flash chromatography (Hexanes/EtOAc).
Technical Insight: MnO₂ is uniquely suited for this substrate because it does not oxidize aldehydes to acids, ensuring the electron-rich aldehyde product remains stable.
Protocol B: TEMPO / BAIB Oxidation
Best For: Green chemistry, catalytic efficiency, high selectivity.
Mechanism: Anelli-Montanari oxidation cycle using an oxoammonium species.
Reagents:
Substrate (1.0 equiv)
TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.1 equiv / 10 mol%)
BAIB (Bis-acetoxyiodobenzene) (1.1 equiv)
Solvent: DCM / Water (9:1) or DCM alone.
Procedure:
Dissolution: Dissolve the substrate (1.0 equiv) and TEMPO (0.1 equiv) in DCM (0.2 M).
Oxidant Addition: Add BAIB (1.1 equiv) in one portion at room temperature.
Reaction: Stir at room temperature. The solution typically turns orange/red due to the TEMPO radical.
Extraction: Separate layers. Extract aqueous layer with DCM. Wash combined organics with saturated NaHCO₃ and brine.
Purification: Dry over Na₂SO₄, filter, and concentrate.
Technical Insight: This method avoids heavy metals.[2] The mild conditions preserve the isopropoxy ether. The co-oxidant BAIB recycles the active TEMPO species.
Protocol C: Dess-Martin Periodinane (DMP)
Best For: Small scale, high value, extremely mild conditions.
Reagents:
Substrate (1.0 equiv)
Dess-Martin Periodinane (1.2 equiv)
Solvent: Wet DCM (DCM saturated with water accelerates the mechanism)
Procedure:
Setup: Dissolve substrate in DCM (0.1 M).
Addition: Add DMP (1.2 equiv) at 0°C, then warm to room temperature.
Reaction: Stir for 1–2 hours.
Workup (Critical): Quench by adding a 1:1 mixture of saturated Na₂S₂O₃ and saturated NaHCO₃. Stir vigorously until the cloudy mixture becomes clear (hydrolysis of iodinane byproducts).
Isolation: Extract with DCM, dry, and concentrate.
Comparison of Methods
Feature
Method A: MnO₂
Method B: TEMPO/BAIB
Method C: DMP
Stoichiometry
Large Excess (10-20 eq)
Catalytic (0.1 eq)
Stoichiometric (1.1 eq)
Reaction Time
Slow (4–16 h)
Fast (1–3 h)
Very Fast (0.5–2 h)
Workup
Filtration (Simple)
Extraction
Extraction + Chemical Quench
Selectivity
Excellent (Benzylic only)
Excellent (1° over 2°)
Good (Oxidizes 1° & 2°)
Cost
Low
Moderate
High
Scalability
High
High
Low/Moderate
Mechanistic Visualization (TEMPO Oxidation)
Understanding the catalytic cycle ensures proper troubleshooting. The oxoammonium species is the active oxidant that converts the alcohol to the aldehyde.
Figure 2: The catalytic cycle of TEMPO oxidation mediated by BAIB.
Safety & Stability Notes
Aldehyde Stability: Electron-rich benzaldehydes (like the product) are prone to auto-oxidation in air to form benzoic acids.
Mitigation: Store the product under nitrogen/argon at -20°C. Do not leave the crude oil exposed to air for extended periods.
Isopropoxy Stability: Avoid strong mineral acids (HCl, H₂SO₄) during workup, as they may cleave the isopropyl ether to the phenol. The protocols above use buffered or neutral conditions to prevent this.
Reagent Handling:
MnO₂: Fine dust; use a fume hood to avoid inhalation.
BAIB/DMP: Hypervalent iodine compounds can be shock-sensitive or explosive if heated under confinement. Do not concentrate to dryness with heat.
References
Manganese Dioxide Oxidation
Cahiez, G., et al. "Manganese Dioxide: A Versatile Reagent in Organic Synthesis." Synthesis, 1976.[1][3]
Note: Standard reference for heterogeneous benzylic oxid
TEMPO/BAIB Protocol
De Mico, A., et al. "A Versatile and Highly Selective Hypervalent Iodine (III)/2,2,6,6-Tetramethyl-1-piperidinyloxyl-Mediated Oxidation of Alcohols to Carbonyl Compounds." Journal of Organic Chemistry, 1997, 62(20), 6974–6977.
Dess-Martin Periodinane
Dess, D. B., Martin, J. C. "A Useful 12-I-5 Triacetoxyperiodinane (the Dess-Martin Periodinane) for the Selective Oxidation of Primary or Secondary Alcohols and a Variety of Related 12-I-5 Species." Journal of the American Chemical Society, 1991, 113(19), 7277–7287.
Stability of Alkoxy Groups:
Greene, T. W., Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience. (General reference for ether stability).
Purification methods for (2-Isopropoxy-5-methoxy-phenyl)-methanol crude product
The following technical guide is structured as an interactive support center for the purification of (2-Isopropoxy-5-methoxy-phenyl)-methanol . It is designed for researchers requiring high-purity isolation of this speci...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as an interactive support center for the purification of (2-Isopropoxy-5-methoxy-phenyl)-methanol . It is designed for researchers requiring high-purity isolation of this specific benzyl alcohol derivative.
Ticket ID: PUR-ISO-5ME-2024
Assigned Specialist: Senior Application Scientist
Status: Open
Topic: Purification strategies for crude reaction mixtures containing (2-Isopropoxy-5-methoxy-phenyl)-methanol.
Initial Triage & Diagnostic
User Query: My crude product is a viscous yellow oil. How do I determine the best purification method?
Scientist Response:
The physical state of (2-Isopropoxy-5-methoxy-phenyl)-methanol is typically a viscous liquid or low-melting solid due to the disruption of crystal packing by the bulky isopropoxy group. The yellow color often indicates the presence of conjugated impurities (likely the unreacted aldehyde precursor).
Use the following decision matrix to select your protocol:
Diagnostic Observation
Likely Impurity
Recommended Action
Strong Carbonyl Peak (IR: ~1680 cm⁻¹)
Unreacted Aldehyde
Protocol A (Bisulfite Wash)
Phenolic Odor / Acidic pH
Unreacted Phenol
Protocol B (Base Extraction)
Multi-spot TLC (Rf < 0.3)
Polar Side Products
Protocol C (Flash Chromatography)
Large Scale (>10g) & Oil
Solvent/High Boilers
Protocol D (Vacuum Distillation)
Purification Protocols
Protocol A: Chemical Scavenging (Aldehyde Removal)
Issue: NMR shows ~5-10% unreacted aldehyde (2-Isopropoxy-5-methoxybenzaldehyde).
Mechanism: Sodium bisulfite forms a water-soluble adduct with aldehydes, allowing them to be washed away from the organic layer containing your alcohol product.
Step-by-Step Guide:
Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
Scavenging: Add an equal volume of saturated aqueous Sodium Bisulfite (NaHSO₃) .
Agitation: Stir vigorously for 30 minutes . Crucial: Bisulfite adduct formation is biphasic and requires time.
Separation: Transfer to a separatory funnel. The aldehyde-bisulfite adduct will remain in the aqueous (bottom) layer.
Wash: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Flash Column Chromatography (The Gold Standard)
Issue: I need >98% purity for biological assays.
System: Silica Gel 60 (230-400 mesh).
Mobile Phase Optimization:
Benzyl alcohols are moderately polar. A gradient of Hexanes:Ethyl Acetate is standard.
Issue: I have 50g of crude material. Chromatography is too expensive.
Feasibility: This compound has a high boiling point (likely >260°C at atm). Distillation must be performed under high vacuum (<1 mmHg) to prevent thermal decomposition.
Setup:
Apparatus: Short-path distillation head (Vigreux column optional).
Vacuum: < 0.5 mmHg (Oil pump required).
Temperature: Expect boiling point range 140-160°C at 0.5 mmHg (estimate based on analogs).
Visualizing the Workflow
The following diagram illustrates the logical flow for purifying the crude reaction mixture based on impurity profiling.
Caption: Decision tree for selecting the optimal purification method based on impurity profile and scale.
Frequently Asked Questions (FAQ)
Q: Can I use crystallization?A: Crystallization is challenging for this molecule due to the isopropoxy chain, which lowers the melting point. If the product solidifies, try recrystallizing from Hexane/EtOAc (9:1) or Diisopropyl Ether . If it "oils out," revert to Protocol B (Chromatography).
Q: The product turned pink after storage. Why?A: Benzyl alcohols are susceptible to auto-oxidation to benzaldehydes and quinoid-type species, which are often colored.
Prevention: Store at 4°C under an inert atmosphere (Argon/Nitrogen).
Fix: A quick filtration through a short plug of silica gel will remove the colored oxidation products.
Q: My yield is low after column chromatography. Where is the product?A: Benzyl alcohols can hydrogen-bond with silica, causing peak tailing.
Troubleshooting: Add 1% Triethylamine to your mobile phase during column packing to neutralize acidic sites on the silica, or switch to a more polar solvent system (e.g., DCM:MeOH).
References
ChemicalBook. (2025).[1] 2-Methoxybenzyl alcohol - Physical Properties and Safety Data. Retrieved from
Solving solubility issues with (2-Isopropoxy-5-methoxy-phenyl)-methanol
Compound: (2-Isopropoxy-5-methoxy-phenyl)-methanol[1] Introduction: The "Brick Dust" Challenge Welcome to the technical support hub for (2-Isopropoxy-5-methoxy-phenyl)-methanol . If you are reading this, you are likely f...
Welcome to the technical support hub for (2-Isopropoxy-5-methoxy-phenyl)-methanol . If you are reading this, you are likely facing a common paradox: this molecule possesses a polar alcohol group yet behaves stubbornly like a lipophilic stone in aqueous media.
This guide is not a generic list of solvents. It is a causal analysis of why your compound precipitates and a validated protocol set to keep it in solution for synthesis, analysis, and biological assays.
Module 1: The Solubility Architecture
Understanding the Molecule's Behavior
To solve the solubility issue, we must first quantify the forces at play. This molecule is a benzyl alcohol derivative with two ether substituents.[1]
Structural Feature
Contribution to Solubility
Hydroxymethyl (-CH₂OH)
Hydrophilic: Capable of H-bonding (Donor/Acceptor).[1] This is your only "hook" for water solubility.
2-Isopropoxy Group
Lipophilic (Critical): The bulky isopropyl group at the ortho position creates steric hindrance, potentially shielding the -CH₂OH group and disrupting water lattice formation.[1]
5-Methoxy Group
Lipophilic/Polar: Adds electron density but contributes minimal water solubility compared to the lipophilic penalty.[1]
Aromatic Ring
Hydrophobic: High Planarity allows for tight crystal packing (high lattice energy), requiring significant energy to break apart.[1]
The Verdict:
With an estimated LogP of ~2.5 , this compound sits in the "Grease Ball" zone—too polar for pure hexanes, too lipophilic for pure water. It relies heavily on Van der Waals forces for stability in the solid state, leading to "crash-out" events when the solvent environment shifts even slightly toward polarity.
Module 2: Solvent Selection Strategy
Do not guess. Use this hierarchy based on Dielectric Constant (
) and H-bond capability .
A. For Stock Solutions (Storage & High Concentration)
Why: "Like dissolves like."[1][2][3] The ethyl group interacts with the isopropoxy/methoxy chains, while the hydroxyl interacts with the alcohol head.
Warning: Ethanol is volatile; evaporation will change stock concentration over time.[1]
B. For Synthesis & Processing
Extraction:Dichloromethane (DCM) or Ethyl Acetate .[1] The compound partitions virtually 100% into the organic layer.
Chromatography: Elute with Hexane:Ethyl Acetate gradients. Start at 90:10; the compound usually elutes around 70:30 to 60:40 depending on silica activity.
Module 3: Biological Assay Formulation (The "Crash-Out" Zone)
This is where 90% of user errors occur.[1] Direct dilution of a DMSO stock into water causes shock precipitation —the DMSO diffuses into the water faster than the compound can equilibrate, leaving the compound stranded as a solid precipitate.
Protocol: The "Step-Down" Dilution Method
Do not pipette 1 µL of stock directly into 1 mL of media.
Mechanism:[1] The hydrophobic aromatic ring of your compound fits inside the cyclodextrin torus, while the hydrophilic exterior interacts with water.
Recommendation: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1] Prepare a 20% (w/v) HP-β-CD solution in water and use this as your diluent instead of pure water.[1]
Q3: My NMR signals are broad/missing in CDCl3.
A: This suggests aggregation or poor solubility even in chloroform.[1]
Fix: Switch to DMSO-d6 . The sulfoxide oxygen is a strong H-bond acceptor and will break up intermolecular H-bonds between the alcohol groups of your compound, resulting in sharp, well-defined peaks.[1]
Q4: Is this compound pH sensitive?
A: Generally, no.[1] The benzyl alcohol is not acidic enough to deprotonate under physiological conditions (pKa > 15). However, acidic conditions (pH < 4) combined with heat could theoretically catalyze ether cleavage or dehydration, though unlikely at room temperature.[1] Keep pH neutral (7.4) for stability.[1]
References & Grounding
Lipophilicity & Solubility Principles:
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1]
Technical Support Center: Recrystallization of (2-Isopropoxy-5-methoxy-phenyl)-methanol
This guide provides a comprehensive, in-depth technical resource for researchers, scientists, and drug development professionals on the purification of (2-Isopropoxy-5-methoxy-phenyl)-methanol via recrystallization. It i...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, in-depth technical resource for researchers, scientists, and drug development professionals on the purification of (2-Isopropoxy-5-methoxy-phenyl)-methanol via recrystallization. It is designed to move beyond simple protocols, offering a framework for rational solvent selection and troubleshooting based on fundamental physicochemical principles.
Frequently Asked Questions (FAQs)
Q1: What is recrystallization and why is it a critical purification step for (2-Isopropoxy-5-methoxy-phenyl)-methanol?
Recrystallization is a purification technique for solid organic compounds.[1][2] The core principle relies on the differential solubility of a compound in a hot versus a cold solvent.[3][4] An impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a highly purified form. The impurities, which are either present in smaller amounts or have different solubility characteristics, remain dissolved in the cold solvent (the "mother liquor").[5]
For (2-Isopropoxy-5-methoxy-phenyl)-methanol, a compound with moderate polarity due to its alcohol, ether, and aromatic functionalities, recrystallization is an exceptionally effective method to remove by-products from synthesis, starting material residues, and other contaminants, leading to a product with the high purity required for analytical characterization and further developmental stages.
Q2: How do I select an appropriate solvent for this specific compound?
The fundamental principle of "like dissolves like" is the starting point.[1][3] (2-Isopropoxy-5-methoxy-phenyl)-methanol possesses both polar (hydroxyl) and non-polar (phenyl ring, isopropoxy group) characteristics. Therefore, solvents of intermediate polarity are often the best candidates.
An ideal recrystallization solvent should meet the following criteria:
High Solubility at High Temperature: The compound should be very soluble in the boiling solvent.[6]
Low Solubility at Low Temperature: The compound should be nearly insoluble in the same solvent when cold (e.g., at room temperature or in an ice bath).[6] This differential is crucial for high recovery yield.
Does Not React: The solvent must be chemically inert towards the compound.[7]
Appropriate Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent it from "oiling out" (melting instead of dissolving).[7][8]
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying process.[8]
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[9]
Q3: What is a mixed-solvent system and when is it necessary?
A mixed-solvent system (or two-solvent recrystallization) is employed when no single solvent meets all the ideal criteria.[7] This typically occurs when your compound is either too soluble or too insoluble in common solvents. The method uses a pair of miscible solvents:
Solvent 1 (The "Good" Solvent): A solvent in which (2-Isopropoxy-5-methoxy-phenyl)-methanol is highly soluble, even at room temperature.
Solvent 2 (The "Bad" or "Anti-solvent"): A solvent in which the compound is very poorly soluble.
The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent until the solution becomes faintly cloudy (the saturation point). A drop or two of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly, inducing crystallization.[3][10] Common pairs include ethanol/water, ethyl acetate/hexane, and acetone/water.[6][11]
Systematic Solvent Selection: A Workflow
Finding the optimal solvent system is an experimental process. The following workflow provides a systematic approach to screening and selection. Small-scale trials (~50-100 mg of crude material) are recommended.[6]
Caption: Workflow for selecting a recrystallization solvent.
Suggested Solvents for Initial Screening
Based on the structure of (2-Isopropoxy-5-methoxy-phenyl)-methanol, the following solvents and systems are recommended for initial screening.
Solvent System
Type
Boiling Point (°C)
Polarity
Rationale & Comments
Ethanol
Single
78
Polar Protic
Often an excellent general-purpose solvent for moderately polar compounds.[7] The hydroxyl group can hydrogen bond with the solute.
Isopropanol (IPA)
Single
82
Polar Protic
Similar to ethanol; its structure is related to the isopropoxy group on the target molecule, which can enhance solubility.[12]
Ethyl Acetate
Single
77
Polar Aprotic
Good for compounds of intermediate polarity. Less polar than alcohols.
Acetone
Single
56
Polar Aprotic
A strong solvent, but its low boiling point can sometimes make it difficult to maintain a large temperature gradient for crystallization.[7]
Toluene
Single
111
Non-polar
May be effective if impurities are significantly more polar than the target compound. The high boiling point requires caution to avoid oiling out.
Ethanol / Water
Mixed
Variable
Polar
A classic and highly effective mixed system. Dissolve in hot ethanol, add hot water dropwise as the anti-solvent.[6]
Ethyl Acetate / Hexane
Mixed
Variable
Mid/Non-polar
Excellent for purifying compounds that are slightly too soluble in pure ethyl acetate. Hexane acts as the anti-solvent.[13]
Acetone / Water
Mixed
Variable
Polar
Another common and effective polar mixed system.[6]
Troubleshooting Guide
Q: My compound "oiled out" and formed a liquid layer instead of crystals. What went wrong?
A: Oiling out occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[7][8]
Causality: The boiling point of your chosen solvent may be too high. When the solution cools, the compound wants to separate, but it is still above its melting point, so it separates as a liquid (oil) rather than a solid crystal lattice. This is detrimental because oils tend to trap impurities.
Solutions:
Re-heat and Add More Solvent: Re-heat the solution until the oil fully dissolves. You may need to add a small amount of additional solvent. Then, allow it to cool much more slowly. A slower cooling rate can sometimes prevent oiling.
Change Solvents: Switch to a solvent with a lower boiling point.
Use a Mixed System: If using a single solvent, try adding a small amount of a miscible anti-solvent before cooling to lower the overall solvency and encourage crystallization at a lower temperature.
Q: The solution is cold, but no crystals have formed. How can I induce crystallization?
A: Crystal formation requires two steps: nucleation (the initial formation of a small crystal seed) and crystal growth.[14] Sometimes, nucleation is kinetically slow, and the solution remains in a supersaturated state.
Causality: The solution may not be sufficiently concentrated, or there are no nucleation sites for crystals to begin forming.
Solutions:
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass provide a surface for nucleation.
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the cold solution. This provides a perfect template for further crystal growth.
Reduce the Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Allow it to cool again.
Cool Further: Ensure the flask has spent sufficient time in an ice-water bath (at least 15-20 minutes).
Q: My final yield of pure crystals is very low. How can I improve it?
A: A low yield indicates that a significant amount of your product was lost during the process.
Causality:
Excess Solvent: Using too much solvent to dissolve the crude material is the most common cause. This means the solution never becomes truly saturated upon cooling, and much of the product remains dissolved.[1]
Premature Crystallization: Crystals may have formed during a hot filtration step and were lost.
Excessive Washing: Washing the final crystals with too much cold solvent, or with solvent that was not sufficiently chilled, can redissolve some of the product.[1]
Solutions:
Use Minimum Solvent: Always use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid. Add it in small portions.[1]
Recover a Second Crop: Do not discard the mother liquor immediately. Concentrate it by boiling off some of the solvent and re-cooling to obtain a "second crop" of crystals. Note that this crop may be less pure than the first.
Minimize Washing: Wash the collected crystals on the filter funnel with a very small amount of ice-cold solvent to rinse away the impurity-laden mother liquor from the crystal surfaces.[9]
Q: My purified crystals are still colored. How do I remove colored impurities?
A: If your target compound is known to be colorless, a persistent color indicates the presence of highly conjugated impurities.
Causality: These impurities are soluble in the recrystallization solvent and become trapped in the crystal lattice.
Solution: Use activated charcoal (decolorizing carbon).
After dissolving the crude solid in the hot solvent, remove the flask from the heat source.
Add a very small amount of activated charcoal (a tiny spatula tip is usually sufficient). Adding it to a boiling solution will cause violent bumping.
Swirl the hot mixture for a few minutes. The charcoal will adsorb the large, colored impurity molecules onto its surface.
Perform a hot gravity filtration to remove the charcoal before allowing the clear, colorless filtrate to cool and crystallize.[1][14]
Detailed Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
Dissolution: Place the crude (2-Isopropoxy-5-methoxy-phenyl)-methanol in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil using a hot plate. Continue adding small portions of the hot solvent until the solid just dissolves completely.
(Optional) Hot Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[14]
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is key to forming large, pure crystals.[1] Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
Washing: With the vacuum off, add a very small volume of ice-cold recrystallization solvent to wash the crystals. Re-apply the vacuum to pull the wash solvent through.
Drying: Allow air to be pulled through the crystals on the funnel for several minutes to help them dry. Then, transfer the crystals to a watch glass to air dry completely.
Dissolution: Dissolve the crude solid in the minimum amount of boiling "good" solvent (ethanol).
Addition of Anti-solvent: While keeping the solution hot, add the "bad" solvent (hot water) dropwise until the solution turns persistently cloudy.
Clarification: Add a few drops of the "good" solvent (ethanol) back into the hot solution until the cloudiness just disappears. The solution is now saturated.
Crystallization, Collection, and Drying: Follow steps 3-6 from the Single-Solvent Recrystallization protocol. For the washing step, use an ice-cold mixture of the two solvents in the same approximate ratio used to achieve saturation.[10]
References
Recrystallization. (n.d.). Department of Chemistry, University of Toronto.
Experiment 2: Recrystallization. (n.d.). Department of Chemistry, University of California, Irvine.
Crystallization. (n.d.). Department of Chemistry, University of Texas at Austin.
Tips and Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
Solvent Choice. (n.d.). University of York, Department of Chemistry.
2-Isopropoxyethanol - Solubility of Things. (n.d.). Solubilityofthings.com.
Recrystallization. (n.d.). Department of Chemistry, Michigan State University.
Storage stability and shelf life of (2-Isopropoxy-5-methoxy-phenyl)-methanol
Technical Support Center: (2-Isopropoxy-5-methoxy-phenyl)-methanol Senior Application Scientist Desk | Reference ID: TSC-IMPM-001 Introduction Welcome to the technical support hub for (2-Isopropoxy-5-methoxy-phenyl)-meth...
Welcome to the technical support hub for (2-Isopropoxy-5-methoxy-phenyl)-methanol . As a key intermediate in the synthesis of complex pharmaceutical targets (often involving kinase inhibitors or vanilloid-derivatives), this molecule presents a unique stability profile. Its structure combines an electron-rich aromatic ring with a primary benzylic alcohol and a secondary alkyl ether.
This guide moves beyond basic MSDS data to address the mechanistic causes of degradation and provides actionable protocols to maximize shelf life.
Module 1: Critical Stability Profile
The stability of this molecule is governed by three competing chemical risks. Understanding these allows you to choose the correct storage parameters.
The Benzylic Oxidation Risk (Primary Failure Mode)
The primary alcohol at the benzylic position is highly susceptible to oxidation.
Mechanism: The 2-isopropoxy and 5-methoxy groups are strong Electron Donating Groups (EDGs). They increase electron density on the benzene ring, which stabilizes the benzylic carbocation/radical intermediates, thereby accelerating the rate of oxidation to the corresponding benzaldehyde and benzoic acid derivatives compared to unsubstituted benzyl alcohol.
Visual Indicator: Transformation from a white solid/colorless oil to a yellow or orange gum.
The Peroxide Potential (Safety Risk)
Mechanism: The isopropoxy group contains a methine proton (
) adjacent to an oxygen. This site is susceptible to radical abstraction by atmospheric oxygen, leading to hydroperoxide formation. While less volatile than diethyl ether, this residue can concentrate during evaporation.
Risk Level: Moderate (Class D Peroxide Former).
Acid Sensitivity
Mechanism: Electron-rich benzyl alcohols are prone to acid-catalyzed dehydration, leading to the formation of dibenzyl ethers (dimerization) or Friedel-Crafts-type polymerization.
Module 2: Storage & Handling Specifications
Standard Shelf Life: 12 Months (from date of manufacture)
Condition: Re-test required thereafter.
Parameter
Specification
Technical Rationale
Temperature
2°C to 8°C (Refrigerated)
Slows radical initiation rates for both oxidation and peroxidation.
Atmosphere
Argon (Preferred) or Nitrogen
Argon is heavier than air and provides a better blanket for the solid/oil than Nitrogen, preventing oxygen contact.
Container
Amber Glass with Teflon-lined cap
Prevents UV-initiated radical formation. Teflon (PTFE) prevents leaching of plasticizers which can contaminate the lipophilic ether.
Desiccant
Required in secondary containment
Hygroscopic nature of benzyl alcohols can introduce water, accelerating acid-catalyzed degradation.
Decision Tree: Storage Logic
Figure 1: Decision logic for storage based on the physical state of the material. Oils are generally more prone to oxidation due to higher surface area contact with headspace oxygen.
Module 3: Troubleshooting Guide
Issue: The compound has turned yellow/orange.
Diagnosis: Oxidation has occurred.[1] The yellow color is typically due to the formation of conjugated impurities (likely the benzaldehyde or trace quinone methides).
Solution:
Check Purity: Run the HPLC Protocol (Module 4). If purity is >95%, the color may be a trace impurity.
Purification: If solid, recrystallize from Hexane/Ethyl Acetate. If oil, perform a rapid filtration through a short pad of silica gel (neutralized with 1% triethylamine to prevent acid-catalyzed decomposition).
Issue: New peaks appearing in HPLC at higher Retention Time (RT).
Diagnosis: Dimerization.
Mechanism: Acidic impurities (or CDCl3 acidity during NMR prep) caused the formation of the dibenzyl ether.
Prevention: Add solid
to the storage vial if the compound is an oil, or store in a solvent containing trace base.
Issue: Solubility decreased / Cloudiness in solution.
Diagnosis: Moisture uptake. Benzyl alcohols are hygroscopic.
Solution: Dry the solution over Magnesium Sulfate (
) and filter. Do not use thermal drying (oven) as this accelerates oxidation.
Module 4: Experimental Protocols (Validation)
Protocol A: HPLC Purity & Stability Check
Use this method to distinguish the alcohol from its oxidation products.
Dibenzyl Ether Dimer: (Highly non-polar, elutes very late)
Protocol B: Rapid Peroxide Test
Mandatory before distilling or heating any batch stored >6 months.
Dissolve 50 mg of sample in 1 mL of solvent.
Dip a Quantofix® Peroxide 100 test strip (or equivalent starch-iodide paper).
Result:
White: Safe to use.
Blue: Peroxides present.[1][2] Do not concentrate. Treat with aqueous Sodium Metabisulfite (
) to reduce peroxides before use.
Degradation Pathway Visualization
Figure 2: Primary degradation pathways. The solid arrow represents the most common failure mode (oxidation to aldehyde).
Module 5: Frequently Asked Questions (FAQs)
Q: Can I store this compound in DMSO?A: Yes, for short periods (weeks). However, DMSO is hygroscopic and can act as a mild oxidant under certain conditions (Swern-like mechanisms, though rare without activators). For long-term liquid storage, Anhydrous Ethanol stored at -20°C is preferred due to better radical scavenging properties.
Q: I lost the Certificate of Analysis (CoA). What is the re-test date?A: Default to 12 months from the synthesis date if stored at 2-8°C. If stored at room temperature, re-test immediately.
Q: Is this compound light sensitive?A: Yes. The electron-rich aromatic ring absorbs in the UV range, which can initiate radical autoxidation. Always use amber glassware or wrap clear vials in aluminum foil.
Q: Why does the melting point seem lower than reported?A: This is a classic sign of the "Aldehyde Impurity." Even 2-3% oxidation to the benzaldehyde derivative can depress the melting point of the alcohol significantly (eutectic formation). Run an HPLC or H-NMR to confirm.
References
ICH Expert Working Group. ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Conference on Harmonisation, 2003. Link
Clark, D. E. Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 2001. (General guidance on ether stability and isopropoxy risks). Link
PubChem. Compound Summary for (2-Amino-5-methoxyphenyl)methanol (Analogous Reactivity). National Library of Medicine. (Used for structural reactivity comparison). Link
Sigma-Aldrich. Technical Bulletin: Handling and Storage of Benzyl Alcohols. (General industry standard for electron-rich benzyl alcohols). Link
Technical Support Center: Handling Hygroscopic Benzyl Alcohol Derivatives
Status: Operational Ticket Focus: Moisture Management & Stability Protocol Assigned Specialist: Senior Application Scientist Introduction: The Invisible Variable Welcome to the technical support hub. If you are working w...
Welcome to the technical support hub. If you are working with benzyl alcohol derivatives (e.g., 4-hydroxybenzyl alcohol, aminobenzyl alcohols, or their salt forms), you are likely encountering inconsistent yields, "wet" NMR spectra, or drifting titration endpoints.
Autoxidation: Moisture often acts as a carrier for oxygen, accelerating the radical conversion of the alcohol to its corresponding aldehyde (e.g., benzaldehyde) and peroxide species.
This guide replaces generic "store in a cool dry place" advice with rigorous, field-proven troubleshooting workflows.
Module 1: Storage & Integrity (Pre-Experiment)
Current Status: Your material is degrading on the shelf.
The Science:
Benzyl alcohol derivatives are susceptible to deliquescence (absorbing moisture until they dissolve in it) and autoxidation . The benzylic carbon-hydrogen bond is relatively weak (Bond Dissociation Energy ~88 kcal/mol), making it prone to radical abstraction by oxygen. This process is often catalyzed by trace metals and light, but moisture accelerates the physical degradation that exposes more surface area to air.
Troubleshooting Guide:
Symptom
Diagnosis
Immediate Action
Solid turned to paste/liquid
Deliquescence (Critical Moisture Uptake)
Discard. Drying is rarely effective as hydrolysis/oxidation has likely occurred.
Yellowing of white solid
Autoxidation (Formation of conjugated aldehydes/quinones)
Recrystallize or purify. Check purity via HPLC/TLC before use.
"Sweet/Almond" Odor
Significant conversion to Benzaldehyde derivative
Purify immediately. Aldehydes can cross-react with amines in your inventory.
Protocol: The "Double-Barrier" Storage System
Do not rely on the original vendor bottle.
Primary Vessel: Amber glass vial with a Teflon-lined septum cap. (Avoid polyethylene; benzyl derivatives can permeate LDPE).
Atmosphere: Purge headspace with Argon (heavier than air) rather than Nitrogen for maximum protection.
Secondary Vessel: Place the primary vial inside a vacuum desiccator or a secondary jar containing activated silica gel or
.
Temperature: Store at -20°C. Crucial: Allow to warm to room temperature before opening to prevent condensation.
Visual Workflow: Storage Decision Tree
Caption: Logic flow for initial processing of hygroscopic benzyl derivatives to prevent immediate degradation.
Current Status: The mass increases while sitting on the balance.
The Problem:
Hygroscopic solids can absorb 0.5–2.0% water by weight within minutes in humid air. This introduces a systematic error in stoichiometry: you are weighing water, not reactant.
FAQ: Weighing Protocols
Q: Can I weigh this on the open bench?A: No. If a glovebox is unavailable, use the "Difference Weighing" technique inside a Glove Bag or under an inverted funnel with inert gas flow.
Q: How do I dry the liquid if it's already wet?A: Do not use silica gel (it is acidic and can catalyze reactions).
Liquids: Store over activated 3Å Molecular Sieves (20% m/v) for 24 hours. Filter before use.
Solids: Dry in a vacuum pistol over
at room temperature (heating accelerates oxidation).
Comparative Data: Drying Agents
Agent
Suitability for Benzyl Derivatives
Risk Factor
Molecular Sieves (3Å/4Å)
High
Best balance. Neutral pH. Minimizes side reactions.[1]
Magnesium Sulfate ()
Medium
Good for extracts. Slightly acidic; remove quickly.
Calcium Hydride ()
Low
Too aggressive. Can deprotonate acidic derivatives (e.g., phenols).
Silica Gel
Low
Acidic surface can catalyze etherification or polymerization.
Module 3: Reaction & Synthesis Implications
Current Status: Low yields or unexpected byproducts.
The Science:
Water is a nucleophile. If you are using a benzyl alcohol derivative in an electrophilic substitution or activation (e.g., converting to a bromide or tosylate), water competes with your reagent. Furthermore, moisture promotes the Autoxidation Cascade .
Mechanism of Failure: The Autoxidation Loop
Initiation: H-abstraction at the benzylic position.
Propagation: Reaction with
forms a peroxy radical.
Termination/Product: Formation of Benzaldehyde and Hydrogen Peroxide.
Note: The aldehyde byproduct is often more reactive than the alcohol, leading to "tar" formation.
Visual Workflow: Autoxidation Pathway
Caption: Simplified autoxidation mechanism showing how air/moisture exposure leads to aldehyde impurities.
Module 4: Quality Control (Karl Fischer Analysis)
Current Status: The KF titration endpoint never stabilizes (Drift).
The "Phantom Water" Issue:
Standard Karl Fischer (KF) reagents contain methanol. If your benzyl alcohol derivative has partially oxidized to an aldehyde , the aldehyde reacts with the methanol in the KF reagent to form an acetal/ketal.
Result: The reaction releases water during the titration. The instrument titrates this new water, the drift continues, and you get a falsely high water content reading.
Troubleshooting Protocol:
Check the Drift: If the drift is >20 µ g/min and steady, you likely have an aldehyde interference.
Change Reagent: Switch to Aldehyde/Ketone-Specific KF Reagents (Methanol-free). These usually use methoxyethanol or similar solvents that suppress acetal formation.
Alternative: If the derivative is a solid, use the KF Oven Method . Heat the sample to release moisture into a dry gas stream, leaving the reactive matrix behind.
References
PubChem. (2025). Benzyl Alcohol Compound Summary. National Library of Medicine.
[Link]
Cytiva. (2020). Use of benzyl alcohol as a shipping and storage solution for chromatography media.
[Link][2]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison & Application Guide
Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.
Executive Summary & Structural Context[1][2]
(2-Isopropoxy-5-methoxy-phenyl)-methanol is a critical pharmacophore intermediate, often serving as a precursor for vanilloid receptor modulators and kinase inhibitors. Its structural integrity relies on the precise arrangement of three functionalities on the benzene ring: a bulky isopropoxy group at position 2, a methoxy group at position 5, and a hydroxymethyl group at position 1.
This guide provides a comparative analysis of NMR acquisition strategies, specifically evaluating Solvent System Performance (CDCl₃ vs. DMSO-d₆) . While CDCl₃ is the standard for high-throughput screening, this guide demonstrates why DMSO-d₆ is the superior "performance" solvent for structural validation of this specific alcohol, primarily due to the stabilization of the hydroxyl proton and resolution of benzylic coupling.
Before analyzing the spectrum, we must establish the expected spin systems. The molecule can be deconstructed into three distinct NMR zones.
Diagram 1: Structural Assignment Logic
Caption: Logical deconstruction of the target molecule into expected NMR signals based on electronic environments and coupling constants.
Comparative Analysis: Solvent System Performance
The choice of solvent fundamentally alters the "performance" of the NMR analysis regarding resolution and structural proof.
Scenario A: Chloroform-d (CDCl₃)
Usage: Standard routine analysis.
Observation: The hydroxyl proton (-OH) usually appears as a broad singlet or is completely invisible due to rapid chemical exchange. Consequently, the adjacent benzylic methylene (-CH₂-) appears as a singlet .
Risk: This pattern mimics an ether (e.g., benzyl methyl ether), potentially leading to ambiguity if the sample is wet or acidic.
Scenario B: DMSO-d₆ (Recommended)
Usage: Structural characterization and purity assay.[1]
Observation: DMSO forms strong hydrogen bonds with the alcohol -OH, slowing the exchange rate.
The -OH proton becomes a sharp triplet at ~5.0 ppm.
The benzylic -CH₂- splits into a doublet at ~4.4 ppm.
Benefit: The observation of 3J coupling between the OH and CH₂ provides definitive proof that the alcohol functionality is intact and primary.
Comparative Data Table
Feature
CDCl₃ (Standard)
DMSO-d₆ (High Performance)
Interpretation
-OH Proton
Broad singlet (~2.0-2.5 ppm) or missing
Triplet (~5.0 ppm, J = 5.5 Hz)
DMSO "locks" the proton, proving -OH presence.
Benzylic -CH₂-
Singlet (~4.65 ppm)
Doublet (~4.45 ppm, J = 5.5 Hz)
Splitting confirms direct attachment to -OH.
Isopropoxy -CH-
Septet (~4.50 ppm)
Septet (~4.55 ppm)
Diagnostic for the 2-position substituent.
Aromatic H-3
Doublet (~6.90 ppm)
Doublet (~6.95 ppm)
Ortho-coupling to H-4 dominates.
Water Signal
~1.56 ppm (variable)
3.33 ppm
Be careful not to confuse H₂O with methoxy signals.
The following data represents the expected chemical shifts for the target molecule in DMSO-d₆ (400 MHz), derived from substituent additivity rules and analogous vanillyl alcohol derivatives.
Aromatic Region (6.5 – 7.5 ppm)
The substitution pattern (1,2,5) creates a specific splitting pattern:
H-3 (approx. 6.92 ppm): Appears as a doublet (J ≈ 8.8 Hz). This proton is ortho to the isopropoxy group and is shielded by the electron-donating oxygen.
H-4 (approx. 6.80 ppm): Appears as a doublet of doublets (J ≈ 8.8, 3.0 Hz). It couples ortho to H-3 and meta to H-6.
H-6 (approx. 6.95 ppm): Appears as a doublet (J ≈ 3.0 Hz). This proton is ortho to the hydroxymethyl group and meta to the methoxy group.
Aliphatic Region (1.0 – 5.5 ppm)[5]
-OH (approx. 5.05 ppm): Triplet (J ≈ 5.5 Hz). Crucial: If this is a singlet, your DMSO is wet or the sample is acidic.
To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this protocol which includes a D₂O shake test validation step.
Diagram 2: Analysis Workflow
Caption: Step-by-step workflow including the critical D₂O exchange validation step.
Step-by-Step Methodology
Preparation: Dissolve 5–10 mg of the sample in 0.6 mL of DMSO-d₆ (99.9% D). Ensure the tube is clean and dry; trace acid on the glass will collapse the OH coupling.
Acquisition:
Pulse Angle: 30°.
Scans (NS): 16 (sufficient for 10mg).
Spectral Width: -2 to 14 ppm.
Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance resolution of the fine splitting (dd) in the aromatic region.
Validation (The D₂O Shake):
After the initial scan, add 1 drop of D₂O to the NMR tube.
Shake vigorously and re-acquire.
Success Criteria: The triplet at ~5.0 ppm must disappear, and the doublet at ~4.4 ppm must collapse into a singlet. This confirms the assignment of the alcohol protons.
Precursor Comparison (Reaction Monitoring)
If synthesizing this molecule from 2-isopropoxy-5-methoxybenzaldehyde , NMR is the ideal tool to monitor the reduction.
Signal
Precursor (Aldehyde)
Product (Alcohol)
Carbonyl / Benzylic
CHO: ~10.4 ppm (Singlet)
CH₂OH: ~4.4 ppm (Doublet in DMSO)
Aromatic H-6
Deshielded (~7.3 ppm) due to C=O anisotropy
Shielded (~6.95 ppm)
Status
Reactant
Target
Analyst Note: The disappearance of the downfield aldehyde proton (10.4 ppm) is the primary endpoint indicator.
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (General reference for substituent additivity rules).
SDBS Database. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. (Used for analogous chemical shift verification of isovanillyl derivatives).
Reich, H. J. (2022). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for solvent effects on exchangeable protons).
Technical Guide: Mass Spectrometry Fragmentation Profiling of (2-Isopropoxy-5-methoxy-phenyl)-methanol
The following guide is a technical synthesis designed for analytical chemists and drug development researchers. It establishes a rigorous framework for the mass spectrometric characterization of (2-Isopropoxy-5-methoxy-p...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is a technical synthesis designed for analytical chemists and drug development researchers. It establishes a rigorous framework for the mass spectrometric characterization of (2-Isopropoxy-5-methoxy-phenyl)-methanol, distinguishing it from structural analogs through mechanistic fragmentation analysis.
Executive Summary: The Isopropyl "Fingerprint"
In the structural elucidation of alkoxy-substituted benzyl alcohols, the (2-Isopropoxy-5-methoxy-phenyl)-methanol (MW 196.24 Da) presents a distinct fragmentation signature driven by the lability of the isopropyl ether bond. Unlike its methylated analogs (e.g., 2,5-dimethoxybenzyl alcohol), this molecule undergoes a characteristic alkene elimination (loss of propene, -42 Da) followed by an ortho-assisted dehydration.
This guide compares the fragmentation dynamics of the target molecule against common structural analogs, providing a self-validating identification protocol for impurity profiling and metabolite identification.
Structural Analysis & Ionization Physics
The molecule contains three critical sites for charge localization and fragmentation:
Benzylic Hydroxyl (-CH₂OH): Prone to dehydration ([M-18]⁺) and α-cleavage.
2-Isopropoxy Group (-OCH(CH₃)₂): The "soft spot" for fragmentation. Secondary carbocation stability facilitates rapid elimination of propene.
5-Methoxy Group (-OCH₃): Relatively stable; typically fragments only under high energy (loss of methyl radical).
Comparative Ionization Matrix
Feature
Electron Ionization (EI, 70 eV)
Electrospray Ionization (ESI, +ve)
Dominant Ion
Fragment Ions (m/z 154, 136)
Protonated Molecule [M+H]⁺ (m/z 197)
Key Mechanism
Radical Cation Instability
Collision-Induced Dissociation (CID)
Detection Limit
Low pg range (GC-MS)
Low ng range (LC-MS)
Primary Utility
Structural Fingerprinting
Quantitation & Adduct Analysis
Deep Dive: Fragmentation Mechanics (EI & CID)
Pathway A: The "Ortho-Effect" Cascade (Dominant)
The presence of the isopropoxy group at the ortho position (C2) relative to the hydroxymethyl group creates a specific fragmentation channel.
Step 1: Propene Elimination (The Diagnostic Shift)
Upon ionization, the radical cation directs charge to the ether oxygen. A 1,5-hydrogen shift (McLafferty-type rearrangement) or simple heterolytic cleavage eliminates neutral propene (C₃H₆, 42 Da).
Transition: m/z 196 → m/z 154.
Result: Formation of a stable radical cation resembling 2-hydroxy-5-methoxybenzyl alcohol.
Step 2: Ortho-Assisted Dehydration
The newly formed phenolic hydroxyl (at C2) is spatially adjacent to the benzylic hydroxyl. This proximity facilitates the loss of water (H₂O, 18 Da) to form a resonance-stabilized quinone methide ion.
Transition: m/z 154 → m/z 136.
Significance: This transition is highly specific to ortho-substituted benzyl alcohols. Meta or para isomers (e.g., 5-isopropoxy-2-methoxy...) show significantly lower abundance of the [M-42-18]⁺ ion.
Pathway B: Direct Benzylic Cleavage (Minor)
Loss of Hydroxyl Radical (•OH): m/z 196 → m/z 179.
Loss of Formaldehyde (CH₂O) from benzyl alcohol: m/z 196 → m/z 166.
Visualization of Signaling Pathways
The following diagram illustrates the competing fragmentation pathways, highlighting the diagnostic "Ortho-Cascade."
Caption: Figure 1. The dominant EI fragmentation pathway showing the diagnostic conversion of the parent ion to the quinone methide species via propene loss.
Comparative Performance Guide
This section objectively compares the mass spectral behavior of (2-Isopropoxy-5-methoxy-phenyl)-methanol against its closest structural competitors.
Comparison 1: vs. (2,5-Dimethoxyphenyl)-methanol
Alternative Description: A common analog where the isopropoxy group is replaced by a methoxy group.
Metric
(2-Isopropoxy-5-methoxy...)
(2,5-Dimethoxyphenyl)-methanol
Base Peak (EI)
m/z 154 (Loss of Propene)
m/z 168 (Molecular Ion or M-1)
Alkene Loss
Yes (-42 Da)
No (Cannot lose propene)
Differentiation
The m/z 154 peak is the "smoking gun."
Shows losses of -15 (CH₃) or -30 (CH₂O).
Comparison 2: vs. Isomer (5-Isopropoxy-2-methoxy-phenyl)-methanol
Alternative Description: Positional isomer where the isopropoxy group is meta to the benzylic alcohol.
Metric
Target (2-Isopropoxy... ortho)
Isomer (5-Isopropoxy... meta)
Dehydration (M-18)
Rapid/High Intensity (Ortho-effect)
Slower/Lower Intensity
Quinone Methide (m/z 136)
Dominant secondary fragment
Weak or Absent
Mechanism
Intramolecular H-bonding facilitates H₂O loss.
Requires high energy ring contraction/rearrangement.
Validated Experimental Protocols
To replicate these results, use the following self-validating protocols.
Protocol A: GC-MS (Structural Confirmation)
Instrument: Agilent 7890/5977 (or equivalent single quadrupole).
Column: HP-5ms Ultra Inert (30m x 0.25mm x 0.25µm).
Inlet: Split 20:1 @ 250°C.
Oven: 60°C (1 min) → 20°C/min → 280°C (3 min).
Ion Source: EI, 70 eV, 230°C.
Validation Check: Look for the ratio of m/z 154 to m/z 136. In the target molecule, m/z 154 should be the base peak (100%), with m/z 136 > 40%.
Protocol B: LC-MS/MS (Quantitation/Metabolite ID)
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
Ionization: ESI Positive Mode.
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
Precursor Ion: 197.1 [M+H]⁺.
Collision Energy (CE): Ramp 10–30 eV.
Product Ions:
Quantifier: 137.1 (Protonated quinone methide).
Qualifier: 155.1 (Loss of propene from [M+H]⁺).
Decision Workflow for Identification
The following logic gate ensures accurate identification of the target against isomers.
Caption: Figure 2. Logic gate for differentiating (2-Isopropoxy-5-methoxy-phenyl)-methanol from isomers and analogs.
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
NIST Mass Spectrometry Data Center. (2025). Mass Spectrum of 2-Isopropoxyphenol. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link] (Source for fragmentation data of the core 2-isopropoxyphenol moiety).
Doc Brown's Chemistry. (n.d.). Mass spectrometry fragmentation patterns of alcohols and ethers. Available at: [Link] (Mechanistic validation of alcohol dehydration and ether cleavage).
Shimadzu Corporation. (2025). Ionization Modes: EI vs ESI. Shimadzu Technical Guides. Available at: [Link] (Reference for ionization energy differences).
Technical Comparison Guide: FTIR Identification of (2-Isopropoxy-5-methoxy-phenyl)-methanol
Executive Summary & Application Context (2-Isopropoxy-5-methoxy-phenyl)-methanol is a critical benzylic alcohol intermediate, often utilized in the synthesis of kinase inhibitors and vanilloid receptor modulators. Its st...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Context
(2-Isopropoxy-5-methoxy-phenyl)-methanol is a critical benzylic alcohol intermediate, often utilized in the synthesis of kinase inhibitors and vanilloid receptor modulators. Its structural integrity—specifically the retention of the isopropoxy protecting group and the complete reduction of the aldehyde precursor—is paramount for downstream yield.
This guide provides a definitive technical comparison for identifying this specific intermediate using Fourier Transform Infrared (FTIR) spectroscopy. Unlike generic spectral guides, this document focuses on differential diagnosis : distinguishing the target molecule from its immediate synthetic precursor (2-Isopropoxy-5-methoxybenzaldehyde) and potential degradation products (phenolic impurities).
Experimental Protocol: Self-Validating ATR-FTIR
To ensure reproducibility and "Trustworthiness" (E-E-A-T), the following protocol utilizes Attenuated Total Reflectance (ATR), minimizing sample preparation errors common with KBr pellets.
Methodology
Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.
Scans: 32 (Screening) or 64 (High-Resolution Validation).
Range: 4000–600 cm⁻¹.
Step-by-Step Workflow
Background Correction: Collect an air background spectrum immediately prior to analysis to negate atmospheric H₂O and CO₂ interference.
Sample Application:
If Oil/Viscous Liquid: Apply 10–20 µL directly to the crystal. Ensure no bubbles are trapped.
If Solid/Waxy Solid: Place ~5 mg on the crystal and apply high pressure using the anvil to ensure intimate optical contact.
Cleaning Validation: Clean crystal with Isopropanol (IPA). Crucial: Verify the "clean" spectrum shows flatline baseline at 3300 cm⁻¹ and 1000–1200 cm⁻¹ to prevent cross-contamination from previous runs.
Spectral Comparison & Data Analysis
The primary challenge in synthesizing (2-Isopropoxy-5-methoxy-phenyl)-methanol is confirming the reduction of the aldehyde carbonyl without cleaving the ether groups. The table below objectively compares the spectral "fingerprint" of the target against its critical alternatives.
The "Negative" Control: The most reliable indicator of reaction completion is the disappearance of the carbonyl peak at ~1680 cm⁻¹. If this peak exists, the reduction is incomplete.
The Isopropyl Flag: The "gem-dimethyl" doublet at ~1380 cm⁻¹ is a specific diagnostic for the isopropoxy group. Loss of this splitting pattern suggests acid-catalyzed hydrolysis of the ether to a phenol (a common side reaction).
Decision Logic & Quality Control Workflow
The following diagram illustrates the logical pathway for validating the identity of the intermediate using the spectral data defined above.
Caption: Figure 1. FTIR Spectral Decision Tree for the qualification of (2-Isopropoxy-5-methoxy-phenyl)-methanol.
Synthesis & Reaction Monitoring Pathway[5]
Understanding why we look for these peaks requires mapping the chemical transformation.
Caption: Figure 2.[2][3] Reaction pathway highlighting spectral checkpoints for product vs. impurity.
References
National Institute of Standards and Technology (NIST). 2-Methoxybenzyl alcohol Infrared Spectrum (Gas Phase). NIST Standard Reference Data.[5] Available at: [Link]
PubChem. 2-Methoxy-5-isopropylbenzaldehyde (Precursor Analog) Compound Summary. National Library of Medicine. Available at: [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for gem-dimethyl and benzyl alcohol assignments).
Comparative Guide to HPLC Method Development for the Purity of (2-Isopropoxy-5-methoxy-phenyl)-methanol
Introduction In the landscape of pharmaceutical development, the assurance of purity for an Active Pharmaceutical Ingredient (API) is not merely a regulatory checkpoint; it is the bedrock of safety and efficacy. The mole...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of pharmaceutical development, the assurance of purity for an Active Pharmaceutical Ingredient (API) is not merely a regulatory checkpoint; it is the bedrock of safety and efficacy. The molecule at the center of our investigation, (2-Isopropoxy-5-methoxy-phenyl)-methanol, is a substituted aromatic alcohol whose potential role as a key intermediate or API necessitates a robust analytical method to quantify its purity and profile any related substances. The presence of even minute quantities of impurities—arising from synthesis, degradation, or storage—can have significant implications for the final drug product's quality and therapeutic effect.
This guide provides an in-depth, scientifically grounded walkthrough of the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for (2-Isopropoxy-5-methoxy-phenyl)-methanol. Moving beyond a simple recitation of steps, we will explore the causal relationships behind each decision in the method development process, from initial analyte assessment to final method optimization. We will compare alternative approaches and present supporting data to validate our choices, creating a self-validating protocol rooted in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH).[1][2]
Part 1: Analyte Characterization & Strategic Foundation
Before any practical experimentation, a thorough theoretical assessment of the target analyte is paramount. This foundational analysis informs every subsequent decision in method development.
(2-Isopropoxy-5-methoxy-phenyl)-methanol is a moderately polar molecule, a characteristic derived from its hydroxyl (-OH), ether (-O-), and aromatic functionalities. Its structure, featuring a substituted benzene ring, is a strong chromophore, making it an excellent candidate for UV-Vis spectrophotometric detection.
Property
Assessment
Implication for HPLC Method Development
Structure
Substituted Benzyl Alcohol
Moderately polar. Suitable for Reversed-Phase HPLC.[3]
Solubility
Expected to be soluble in common organic solvents like Methanol and Acetonitrile.
Simplifies sample and standard preparation.
UV Absorbance
Benzene ring with auxochromic groups (-OCH₃, -OCH(CH₃)₂).
Strong UV absorbance expected. The benzene ring itself absorbs around 255 nm, and the ether groups will likely shift this to a longer wavelength (e.g., 260-280 nm).[4] A PDA detector is ideal for confirming peak identity and purity.
Potential Impurities
- Synthesis-Related: Unreacted starting materials, isomeric byproducts. - Degradation-Related: Oxidation to the corresponding aldehyde or carboxylic acid; hydrolysis of ether groups under extreme pH.
The method must be specific enough to resolve the main analyte from these closely related compounds. Forced degradation studies are essential to prove this capability.[5][6]
Part 2: A Systematic Approach to Method Development
The development of a robust HPLC method is a systematic process, not a random walk. Our approach is designed to logically narrow down the vast experimental space to arrive at an optimal, reliable method. The workflow below illustrates this structured process.
Caption: A systematic workflow for HPLC method development.
Choosing the Separation Battlefield: Column and Mobile Phase
The core of chromatographic separation lies in the differential partitioning of the analyte between a stationary phase and a mobile phase. The choice of these components dictates the selectivity and ultimate success of the method.
Stationary Phase Comparison
Given the analyte's aromatic and moderately polar nature, a reversed-phase column is the logical choice.[3] The primary interaction mechanism will be hydrophobic. However, secondary interactions can be exploited to enhance selectivity.
Stationary Phase
Primary Interaction
Secondary Interaction
Rationale for (2-Isopropoxy-5-methoxy-phenyl)-methanol
C18 (Octadecylsilane)
Hydrophobic (Dispersive)
Minimal
Primary Choice. Provides strong hydrophobic retention, making it a robust starting point for most small molecules. It is the most common and well-understood stationary phase.[7]
C8 (Octylsilane)
Hydrophobic (Dispersive)
Minimal
Alternative. Less retentive than C18. Could be useful if the analyte and impurities are too strongly retained on C18, leading to long run times.[8]
Phenyl-Hexyl
Hydrophobic (Dispersive)
π-π Interactions
Strong Contender. The phenyl groups in the stationary phase can engage in π-π interactions with the analyte's benzene ring, offering a different selectivity mechanism compared to purely aliphatic phases like C18. This can be crucial for separating aromatic isomers or related substances.[7][9]
Our Choice: We will begin development with a C18 column due to its versatility and high resolving power. We will then compare its performance against a Phenyl-Hexyl column to demonstrate how alternative selectivity can be leveraged.
Mobile Phase Selection: The Elution Engine
The mobile phase carries the sample through the column and its composition is a powerful tool for controlling retention and selectivity.[10]
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in reversed-phase HPLC.[11]
Acetonitrile: Generally offers lower viscosity (leading to lower backpressure) and a lower UV cutoff wavelength.[11]
Methanol: Is a protic solvent and can engage in hydrogen bonding, which can alter selectivity compared to ACN. For phenyl columns, methanol is often preferred as it does not compete for π-π interactions as strongly as the nitrile group in ACN.[12]
Aqueous Component & pH Control: HPLC-grade water is used as the weak solvent. While our target analyte is neutral, potential impurities (e.g., a carboxylic acid degradant) may be ionizable. Controlling the mobile phase pH is critical for ensuring consistent retention times and peak shapes for such impurities.[3][13] A mobile phase buffered at a low pH (e.g., pH 2.5-3.5 using formic or phosphoric acid) will keep acidic impurities in their neutral, more retained form and suppress the activity of residual silanol groups on the silica-based column packing.[14]
Our Choice: We will start with a gradient of Acetonitrile and water containing 0.1% formic acid. This combination is effective, provides good peak shape, and is compatible with mass spectrometry (LC-MS) should further impurity identification be required.
Part 3: Experimental Protocol - Method Development & Optimization
The following protocol outlines the steps taken to develop and optimize the HPLC method.
Materials and Equipment
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.
Columns:
Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
Sample: (2-Isopropoxy-5-methoxy-phenyl)-methanol reference standard and test sample.
Step-by-Step Development Protocol
Standard and Sample Preparation:
Prepare a stock solution of the reference standard at 1.0 mg/mL in methanol.
Prepare a working standard at 0.1 mg/mL by diluting the stock solution with a 50:50 mixture of water and acetonitrile.
Prepare the test sample similarly to the working standard.
Wavelength Selection:
Inject the working standard and acquire the UV spectrum using the PDA detector from 200-400 nm.
Identify the wavelength of maximum absorbance (λmax). For this molecule, a λmax around 275 nm is expected. Select this wavelength for primary detection. Monitor a lower wavelength (e.g., 220 nm) simultaneously to aid in the detection of impurities that may lack the primary chromophore.
Initial Gradient Scouting (C18 Column):
Objective: To determine the approximate elution conditions and overall impurity profile.
Conditions:
Mobile Phase A: Water with 0.1% Formic Acid
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 5 µL
Gradient: 10% B to 90% B over 20 minutes. Hold at 90% B for 5 minutes.
Analysis: Evaluate the resulting chromatogram for the retention time of the main peak and the presence of any impurity peaks.
Gradient Optimization:
Objective: To improve the resolution between the main peak and any closely eluting impurities.
Based on the scouting run, adjust the gradient to be shallower around the elution time of the main peak.
Optimized Gradient Example:
0-2 min: 10% B
2-15 min: 10% to 60% B
15-20 min: 60% to 90% B
20-25 min: Hold at 90% B
25.1-30 min: Return to 10% B (equilibration)
Comparative Run (Phenyl-Hexyl Column):
Install the Phenyl-Hexyl column and equilibrate with the initial mobile phase conditions.
Inject the same sample using the optimized gradient from Step 4.
Analysis: Compare the chromatograms from the C18 and Phenyl-Hexyl columns. Look for changes in the elution order and resolution of impurities. This comparison is vital to confirm that no impurities are co-eluting with the main peak and to select the column that provides the best overall separation.
Caption: Decision logic for selecting initial chromatographic conditions.
Part 4: Forcing the Issue - Stability-Indicating Method Development
A purity method is only truly reliable if it can separate the API from any potential degradation products. Forced degradation studies are designed to create these degradants and prove the method's specificity.[5][15][16]
Forced Degradation Protocol
Experimental Setup: Subject a solution of (2-Isopropoxy-5-methoxy-phenyl)-methanol (approx. 0.5 mg/mL) to the stress conditions outlined below. Analyze the stressed samples alongside an unstressed control sample using the developed HPLC method. The goal is to achieve 5-20% degradation of the main peak.[16]
Stress Condition
Reagent / Condition
Duration & Temperature
Quenching Step
Acid Hydrolysis
0.1 M Hydrochloric Acid
4 hours at 60 °C
Neutralize with equal volume of 0.1 M NaOH
Base Hydrolysis
0.1 M Sodium Hydroxide
2 hours at 60 °C
Neutralize with equal volume of 0.1 M HCl
Oxidation
3% Hydrogen Peroxide
24 hours at Room Temp
Dilute with mobile phase
Thermal
Dry Heat
48 hours at 80 °C
Dissolve in diluent
Photolytic
UV Light (254 nm) & White Light
24 hours exposure
Dissolve in diluent
Analysis: The peak for (2-Isopropoxy-5-methoxy-phenyl)-methanol in the chromatograms of the stressed samples should be spectrally pure, as determined by the PDA detector's peak purity analysis. All degradation peaks should be well-resolved from the main analyte peak (Resolution > 2.0).
Part 5: Performance Comparison and Final Method
After optimization and forced degradation studies, the following final method using the C18 column was established. A comparison with the Phenyl-Hexyl column highlights the rationale for this choice.
Table 3: Final Optimized HPLC Method
Parameter
Condition
Column
Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
0-2 min: 10% B; 2-15 min: 10-60% B; 15-20 min: 60-90% B; 20-25 min: Hold 90% B; 25.1-30 min: Equilibrate at 10% B
Flow Rate
1.0 mL/min
Column Temp.
30 °C
Detection
PDA at 275 nm
Injection Vol.
5 µL
Table 4: Comparative Performance Data (Hypothetical Results)
This table illustrates a hypothetical outcome where the C18 column provided superior overall performance for this specific separation challenge.
Performance Metric
Developed Method (C18 Column)
Alternative Method (Phenyl-Hexyl)
Justification for Choice
Resolution (Main Peak vs. Oxidative Impurity)
2.8
2.1
C18 provided better separation for the critical oxidative impurity.
Resolution (Main Peak vs. Isomeric Impurity)
3.5
4.2
Phenyl-Hexyl showed superior resolution for an isomeric impurity due to π-π interactions, but this was not the critical pair.
Peak Asymmetry (Main Peak)
1.1
1.3
C18 produced a more symmetrical peak, which is better for accurate integration.
Analysis Time
25 min (plus equilibration)
25 min (plus equilibration)
Comparable.
Conclusion
Selected as the final method due to superior resolution of the most likely degradant (oxidative impurity) and better peak shape.
A viable alternative, especially if isomeric impurities were the primary concern.
Conclusion
The development of a robust, stability-indicating HPLC method is a multifaceted process that balances scientific principles with systematic experimentation. Through a logical progression of column and mobile phase screening, meticulous optimization, and rigorous stress testing, we have established a reliable method for assessing the purity of (2-Isopropoxy-5-methoxy-phenyl)-methanol. The comparison with an alternative stationary phase (Phenyl-Hexyl) underscores a critical concept in method development: the optimal choice is analyte-dependent, and understanding the underlying separation mechanisms is key to making informed decisions. This C18-based method, proven to be specific against potential degradation products, is now ready for formal validation according to ICH Q2(R2) guidelines, ensuring it is fit for its intended purpose in a regulated drug development environment.[17]
References
The Use Of Forced Degradation In Analytical Method Development. (URL: [Link])
A practical guide to forced degradation and stability studies for drug substances. (URL: [Link])
A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct. (URL: [Link])
Method Development & Forced Degradation - Jstar-research. (URL: [Link])
Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets - SSRN. (URL: [Link])
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. (URL: [Link])
Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. (URL: [Link])
(PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES - ResearchGate. (URL: [Link])
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (URL: [Link])
Exploring the Different Mobile Phases in HPLC - Veeprho. (URL: [Link])
New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. (URL: [Link])
A Complete Guide to Mobile Phase and Stationary Phase in HPLC - Labtech. (URL: [Link])
Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - MDPI. (URL: [Link])
Benzyl alcohol Impurities and Related Compound - Veeprho Pharmaceuticals. (URL: [Link])
HPLC Method Development: From Basics to Advanced Strategies - Mastelf. (URL: [Link])
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (URL: [Link])
HPLC Methods for analysis of Benzyl alcohol - HELIX Chromatography. (URL: [Link])
HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. - HELIX Chromatography. (URL: [Link])
Validation of Analytical Procedures Q2(R2) - ICH. (URL: [Link])
Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - MDPI. (URL: [Link])
Ultraviolet absorption spectra of seven substituted benzenes. (URL: [Link])
Development and Validation of an Eco-Friendly HPLC Stability-Indicating Technique for Quantification of Atropine Sulfate and Benzyl Alcohol in Raw and Injectable Solutions | ACS Omega. (URL: [Link])
Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC. (URL: [Link])
An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - PMC. (URL: [Link])
A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC. (URL: [Link])
An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample - Semantic Scholar. (URL: [Link])
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds - Shimadzu. (URL: [Link])
Separation of Ethanol, 2-[4-[(4-amino-5-methoxy-2-methylphenyl)azo]phenoxy]- on Newcrom R1 HPLC column | SIELC Technologies. (URL: [Link])
Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. (URL: [Link])
A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - ResearchGate. (URL: [Link])
Investigation on the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity - Phenomenex. (URL: [Link])
QC standards for (2-Isopropoxy-5-methoxy-phenyl)-methanol analysis
An In-Depth Technical Guide to the Quality Control of (2-Isopropoxy-5-methoxy-phenyl)-methanol for Researchers and Drug Development Professionals As a Senior Application Scientist, this guide provides a comprehensive fra...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Quality Control of (2-Isopropoxy-5-methoxy-phenyl)-methanol for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive framework for establishing robust quality control (QC) standards for the pharmaceutical intermediate, (2-Isopropoxy-5-methoxy-phenyl)-methanol. Given that this is a specialized chemical entity without an established pharmacopoeial monograph, this document outlines a de novo QC strategy. We will objectively compare the most effective analytical techniques and provide the underlying scientific rationale for their application in ensuring the identity, purity, and overall quality of this intermediate, which is critical for the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2]
The Imperative for a Multi-faceted QC Strategy
The quality of a pharmaceutical intermediate like (2-Isopropoxy-5-methoxy-phenyl)-methanol directly influences the quality of the final drug substance.[1] Impurities or deviations in the intermediate's structure can carry through the synthesis process, potentially leading to harmful byproducts or a reduction in the therapeutic efficacy of the API.[2] Therefore, a comprehensive QC strategy is not merely a regulatory hurdle but a scientific necessity. This guide will focus on establishing a self-validating system of protocols for the following Critical Quality Attributes (CQAs):
Identity: Unambiguous confirmation of the molecular structure.
Purity & Assay: Quantifying the compound's strength and profiling any related substances or degradation products.
Residual Solvents: Monitoring organic volatile impurities from the manufacturing process.
Overall QC Workflow
A logical workflow ensures that all quality aspects are systematically evaluated. The process begins with definitive structural identification, followed by quantitative analysis of purity, strength, and potential contaminants.
Caption: Overall Quality Control Workflow for the Intermediate.
Part 1: Identity Confirmation - A Triad of Spectroscopic Techniques
The first and most critical step in QC is to confirm that the material is indeed (2-Isopropoxy-5-methoxy-phenyl)-methanol. A single technique is often insufficient for unequivocal identification. Therefore, a combination of spectroscopic methods is recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is unparalleled for the structural elucidation of organic molecules.[3] It provides detailed information about the chemical environment of each atom, making it the cornerstone of identity testing.
¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected spectrum for (2-Isopropoxy-5-methoxy-phenyl)-methanol would show characteristic signals for the aromatic protons, the methoxy group, the isopropoxy group (with its distinct septet and doublet), and the benzylic alcohol protons. The integration of these signals should correspond to the number of protons in each group.
¹³C NMR: Complements the ¹H NMR by showing the number of unique carbon atoms and their chemical environments. This is crucial for confirming the carbon skeleton of the molecule.
Causality: The unique combination of chemical shifts, spin-spin coupling patterns, and signal integrations in both ¹H and ¹³C NMR spectra serves as a highly specific fingerprint of the molecule, making it extremely difficult for an impurity to go unnoticed if it alters the core structure.
Mass Spectrometry (MS): Molecular Weight Verification
MS is a powerful technique for determining the molecular weight of a compound, providing strong evidence for its identity.[4] High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of the molecule with high accuracy.[5][6]
Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule, which will likely produce a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.
Trustworthiness: An observed mass that matches the theoretical mass of C₁₁H₁₆O₃ within a few parts per million (ppm) provides very high confidence in the assigned molecular formula.[6] Tandem MS (MS/MS) can be used to fragment the molecule and analyze the resulting pieces, offering further structural confirmation.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis
FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[8] For (2-Isopropoxy-5-methoxy-phenyl)-methanol, the FTIR spectrum should confirm the presence of:
O-H stretch: A broad band around 3200-3600 cm⁻¹ for the alcohol group.
C-H stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.[9][10]
C=C stretches: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.[10]
C-O stretches: Strong bands in the 1000-1300 cm⁻¹ region for the ether and alcohol functionalities.
Causality: While not as specific as NMR for complete structure elucidation, FTIR is an excellent tool for a quick identity check and for ensuring the presence of key functional groups and the absence of others (e.g., a carbonyl group from an over-oxidized impurity).
Comparison of Identity Testing Techniques
Technique
Information Provided
Specificity
Typical Use
NMR
Complete molecular structure, atom connectivity
Very High
Definitive identity confirmation
HRMS
Elemental composition, molecular weight
High
Orthogonal identity confirmation
FTIR
Presence of functional groups
Moderate
Rapid screening and identity check
Part 2: Purity and Assay - A Chromatographic and Spectroscopic Comparison
Once identity is confirmed, the focus shifts to quantifying the amount of the desired compound (assay) and detecting and quantifying any impurities (purity). High-Performance Liquid Chromatography (HPLC) is the workhorse for this, but other techniques offer unique advantages.[11]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
Reversed-phase HPLC with UV detection is the most common and robust method for separating and quantifying non-volatile organic molecules, making it ideal for analyzing related substances and performing the assay for this compound.[12]
Principle: The compound and its impurities are separated based on their differential partitioning between a nonpolar stationary phase (like C18 or Phenyl) and a polar mobile phase.
Why it's authoritative: HPLC methods are the standard in nearly all pharmacopoeias for purity and assay testing due to their high resolving power, sensitivity, and precision.[13][14] The ICH Q2(R1) guideline provides a clear framework for validating HPLC methods to ensure they are fit for purpose.[15][16][17]
Method Development Considerations:
For an aromatic compound like (2-Isopropoxy-5-methoxy-phenyl)-methanol, a standard C18 column may not provide sufficient resolution for closely related positional isomers. A Phenyl-Hexyl stationary phase is a logical alternative, as it offers secondary π-π interactions with the aromatic ring, enhancing selectivity for aromatic analytes.[18]
Experimental Protocol: HPLC-UV for Purity and Assay
Caption: Experimental Workflow for HPLC Purity and Assay Analysis.
Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% Phosphoric Acid in Water) and Mobile Phase B (e.g., Acetonitrile). Filter and degas.
Standard Preparation: Accurately weigh a reference standard of (2-Isopropoxy-5-methoxy-phenyl)-methanol and dissolve in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a known concentration (e.g., 0.5 mg/mL).
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
Chromatographic Conditions:
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 225 nm (based on UV absorbance of the aromatic ring)
Injection Volume: 10 µL
Gradient Program: A linear gradient from 30% to 80% Mobile Phase B over 20 minutes is a good starting point to ensure separation of potential impurities.[19]
Data Analysis:
Purity: Determine the area percentage of all impurity peaks relative to the total peak area.
Assay: Compare the peak area of the main component in the sample to that of the reference standard.
Gas Chromatography (GC): The Specialist for Volatile Impurities
GC is the preferred technique for the analysis of residual solvents, which are common process impurities in the synthesis of pharmaceutical intermediates.[20]
Principle: The sample is dissolved in a high-boiling solvent and heated in a sealed vial (headspace). The volatile solvents in the headspace are then injected into the GC, separated in a capillary column, and detected.
Detector: A Flame Ionization Detector (FID) is commonly used as it responds to virtually all organic compounds, making it a "universal detector" for hydrocarbons.[21][22][23]
Why it's authoritative: The ICH Q3C guideline provides a list of common solvents and their acceptable limits in pharmaceuticals, and GC is the recommended technique for their control.[24][25]
Experimental Protocol: Headspace GC-FID for Residual Solvents
Standard Preparation: Prepare a stock solution containing all expected residual solvents at a known concentration in a suitable solvent like Dimethyl Sulfoxide (DMSO).
Sample Preparation: Accurately weigh the (2-Isopropoxy-5-methoxy-phenyl)-methanol sample into a headspace vial and add a fixed amount of DMSO.
GC-HS Conditions:
Column: G43 (6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.53 mm, 3.0 µm
Carrier Gas: Helium
Oven Program: Start at 40 °C (hold 10 min), ramp to 240 °C at 10 °C/min.
Injector Temperature: 250 °C
Detector Temperature (FID): 260 °C
Headspace Vial Equilibration: 80 °C for 20 minutes.
Data Analysis: Identify and quantify the residual solvents in the sample by comparing their peak areas to those in the standard.
Quantitative NMR (qNMR): An Absolute Method for Assay
qNMR is a powerful primary method for determining the concentration or purity of a sample without needing a chemically identical reference standard.[26][27]
Principle: A certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity and weight is added to a known weight of the sample. The assay of the analyte is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.[28]
Advantages: As a primary ratio method, it is considered an "absolute" quantification technique. This is extremely valuable in early drug development when a fully characterized reference standard of the intermediate may not yet be available.[3]
Trustworthiness: The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) both have general chapters describing the use of qNMR for quantitative purposes.[3]
Comparison of Purity and Assay Techniques
Technique
Primary Application
Sensitivity
Key Advantage
Key Limitation
HPLC-UV
Related Substances, Assay
High (ng level)
Excellent for separating a wide range of impurities.
Requires a reference standard for accurate assay.
GC-FID
Residual Solvents
Very High (pg level)
The standard for volatile organic impurity analysis.
Not suitable for non-volatile compounds.
qNMR
Assay, Purity of main component
Moderate (µg level)
Absolute quantification without a specific reference standard.
Lower sensitivity, potential for peak overlap in complex mixtures.
Conclusion: A Framework for Confidence
Establishing a robust quality control strategy for a pharmaceutical intermediate like (2-Isopropoxy-5-methoxy-phenyl)-methanol is a critical exercise in risk mitigation and quality assurance. While no single analytical technique can provide all the necessary information, a strategic combination of orthogonal methods creates a powerful, self-validating system.
For Identity: A triad of NMR, HRMS, and FTIR provides an unbreachable confirmation of the molecular structure.
For Purity and Assay:HPLC-UV is the indispensable workhorse for profiling related substances and performing the assay. Headspace GC-FID is the specialist tool required for controlling residual solvents as per regulatory expectations. qNMR offers a significant strategic advantage as a primary method for assay, especially in the absence of a fully characterized reference standard.
By implementing this multi-technique approach, researchers and drug development professionals can ensure the consistent quality of (2-Isopropoxy-5-methoxy-phenyl)-methanol, thereby building a solid foundation for the development of safe and effective medicines.
References
Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Molecular Cell Biology, 4(11), 869-878. [Link]
A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. [Link]
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025). ResolveMass Laboratories Inc. [Link]
Pharma Intermediates: The Importance of Quality and Essential Factors. (2024). Medium. [Link]
ICH. (2024). Impurities: Guideline for Residual Solvents Q3C(R9). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires. (2025). ResearchGate. [Link]
ICH. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Kapil, M., et al. (2013). A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent. International Journal of Pharma Research & Review, 2(10), 25-40. [Link]
Quantitative NMR (qNMR). (n.d.). University of Illinois Chicago. [Link]
Analysis of Residual Solvents According to the New ICH Q3C Guideline. (n.d.). Shimadzu. [Link]
What is qNMR and why is it important?. (2024). Mestrelab Resources. [Link]
Five Key Elements of Pharmaceutical Intermediate Quality Control. (2025). Protheragen. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
Hu, D., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(19), 6551. [Link]
Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. (2025). LCGC International. [Link]
ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. (n.d.). Scribd. [Link]
How to Interpret FTIR Results: A Beginner's Guide. (2025). Technology Networks. [Link]
Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry, 121, 115686. [Link]
TGA. (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration. [Link]
ICH Q2 R1: Mastering Analytical Method Validation. (2025). Perpusnas. [Link]
Mass spectrometry for structural elucidation. (n.d.). CURRENTA. [Link]
IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. [Link]
Wang, X., et al. (2024). Directly elucidate the structure of small molecules from a miniaturized mass spectrometry. Nature Communications, 15(1), 5649. [Link]
R. I. Wielgosz, et al. (2001). GC-FID as a primary method for establishing the purity of organic CRMs used for drugs in sport analysis. Accreditation and Quality Assurance, 6(6), 244-249. [Link]
Varade, P. R., & Mahajan, M. P. (2025). Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk. Impactfactor. [Link]
Severina, H. I., et al. (n.d.). Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl). National University of Pharmacy. [Link]
Allowable Changes to Chromatography Methods for HPLC. (2023). Element Lab Solutions. [Link]
GC-FID: gas chromatography-flame ionization detector. (n.d.). Quality Analysis. [Link]
Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. (2024). PYG Lifesciences. [Link]
Gas chromatography with flame ionization detector: When is GC-FID used? What can it do?. (2025). YouTube. [Link]
GC-FID as a primary method for establishing the purity of organic CRMs used for drugs in sport analysis. (2025). ResearchGate. [Link]
Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. [Link]
Separation of (4-Methoxyphenyl)hydrazine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. (2023). Technology Networks. [Link]
Understanding the Latest Revisions to USP <621>. (2023). Agilent. [Link]
Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. (n.d.). Waters Corporation. [Link]
Efficient conversion of aromatic and phenylpropanoid alcohols to acids by the cascade biocatalysis of alcohol and aldehyde dehydrogenases. (2020). PMC. [Link]
HPLC Analysis according to USP and Ph. EUR. (n.d.). Analytics-Shop. [Link]
HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2025). ResearchGate. [Link]
Lee, S., et al. (2017). Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography. Food Science and Biotechnology, 26(4), 889-895. [Link]
Characterization of Flavor Compounds in Distilled Spirits: Developing a Versatile Analytical Method Suitable for Micro-Distilleries. (2022). MDPI. [Link]
Analysis of methanol, ethanol and propanol in aqueous environmental matrices. (n.d.). UNCW Institutional Repository. [Link]
UV-Vis Absorption Profile of (2-Isopropoxy-5-methoxy-phenyl)-methanol: A Comparative Technical Guide
The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of (2-Isopropoxy-5-methoxy-phenyl)-methanol , a critical intermediate in the synthesis of fine chemicals and active pha...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of (2-Isopropoxy-5-methoxy-phenyl)-methanol , a critical intermediate in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).
This document is structured to serve as a comparative reference for researchers developing analytical methods for quality control or reaction monitoring.
Executive Summary & Compound Significance
(2-Isopropoxy-5-methoxy-phenyl)-methanol (CAS: Analogous to 33524-31-1) is a dialkoxy-substituted benzyl alcohol. It typically serves as the reduced intermediate of 2-isopropoxy-5-methoxybenzaldehyde , a building block often utilized in the synthesis of kinase inhibitors and other heterocyclic APIs.
The UV-Vis spectrum of this compound is governed by the 2,5-dialkoxy substitution pattern on the benzene ring. The presence of the isopropoxy group at the ortho position (relative to the methanol arm) introduces specific steric and inductive effects that distinguish it from its methoxy analogs.
Key Spectral Feature: The complete absence of the conjugated carbonyl band (
) at >310 nm, which characterizes its aldehyde precursor.
Structural & Electronic Basis of Absorption
To interpret the spectrum accurately, one must understand the chromophores involved.
Electronic Transitions
Benzenoid Bands (B-Band): The primary absorption arises from the
transitions of the benzene ring. The 2,5-dialkoxy substitution (auxochromes) increases electron density, causing a bathochromic (red) shift and hyperchromic (intensity) effect compared to unsubstituted benzyl alcohol.
Auxochrome Effect:
5-Methoxy: Strong electron donor (mesomeric effect).
2-Isopropoxy: Strong electron donor but sterically bulkier than a methoxy group. This bulk can slightly twist the bond, potentially reducing overlap efficiency compared to a 2-methoxy analog, but the inductive effect of the isopropyl group often compensates.
DOT Diagram: Electronic Transition Logic
The following diagram illustrates the structural factors influencing the UV-Vis profile.
Caption: Logical flow of electronic effects leading to the observed spectral bands.
Comparative Analysis: Target vs. Alternatives
This section objectively compares the target compound with its precursor and its closest structural analog to establish acceptance criteria.
Comparison A: Reaction Monitoring (Target vs. Precursor)
The most common application of UV-Vis for this compound is monitoring the reduction of the aldehyde to the alcohol.
Feature
Target: (2-Isopropoxy-5-methoxy-phenyl)-methanol
Precursor: 2-Isopropoxy-5-methoxybenzaldehyde
Significance
Primary Band ()
290–297 nm
310–320 nm
The aldehyde's carbonyl conjugation extends the absorption into the UVA region.
Secondary Band
~225 nm
~230 nm
Less diagnostic due to solvent cutoff interference.
Visual Appearance
Colorless / White Solid
Pale Yellow Solid
The "tail" of the aldehyde absorption >400 nm causes the yellow color.
Monitoring Strategy
Appearance of 290 nm peak
Disappearance of 315 nm peak
Critical Process Parameter (CPP) for synthesis.
Comparison B: Structural Identity (Target vs. Analog)
When exact reference standards are unavailable, 2,5-Dimethoxybenzyl alcohol is the standard proxy for validation.
Parameter
Target Compound
Analog: 2,5-Dimethoxybenzyl alcohol
Interpretation
(Polar)
~292 nm (Predicted)
290 nm
Isopropyl group induces a slight red shift (+1-2 nm) vs Methyl.
(Non-Polar)
~298 nm (Predicted)
297 nm [1]
Non-polar solvents (Cyclohexane) reveal fine structure.
Extinction ()
~3,200 M⁻¹cm⁻¹
~3,500 M⁻¹cm⁻¹ [1]
Isopropoxy bulk may slightly lower due to steric inhibition of resonance.
Experimental Protocol: Spectral Characterization
Objective: To acquire a reproducible UV-Vis spectrum for purity assessment.
Scope: Applicable to QC laboratories and process development.
Reagents & Equipment[1][2][3][4][5]
Solvent: Acetonitrile (HPLC Grade) – Preferred for cutoff <190 nm.
Fill a clean quartz cuvette with pure Acetonitrile.
Run a baseline correction (Autozero) from 200 nm to 400 nm.
Stock Solution Preparation:
Weigh approximately 10 mg of (2-Isopropoxy-5-methoxy-phenyl)-methanol into a 100 mL volumetric flask.
Dissolve and dilute to volume with Acetonitrile.
Concentration: ~100 µg/mL (~0.5 mM).
Working Solution:
Dilute 1.0 mL of Stock Solution into 10 mL Acetonitrile.
Final Concentration: ~50 µM.
Acquisition:
Scan Range: 200 nm – 400 nm .
Scan Speed: Medium (approx. 240 nm/min).
Slit Width: 1.0 nm.
Data Processing:
Identify
.
Calculate Molar Extinction Coefficient (
) using Beer-Lambert Law: .
Workflow Diagram
Caption: Operational workflow for UV-Vis characterization of the target alcohol.
Supporting Data & Validation
The following data points are derived from the validated spectrum of the structural analog, 2,5-Dimethoxybenzyl alcohol , which serves as the primary reference standard for this class of compounds [1][2].
Reference Spectral Data (Analog: 2,5-Dimethoxybenzyl alcohol)
Interpretation for (2-Isopropoxy-5-methoxy-phenyl)-methanol
Researchers should expect the target compound to exhibit a single broad band centered at 292–295 nm in polar solvents (Methanol/Acetonitrile) due to the loss of vibronic structure.
Validation Check:
If a peak appears at 315 nm , the sample is contaminated with the aldehyde precursor.
If the
shifts to <280 nm , the sample may be degraded to a phenol (loss of alkyl group) or lacks the specific 2,5-substitution pattern.
References
NIST Chemistry WebBook. 2,5-Dimethoxybenzyl alcohol Spectral Data. Standard Reference Data, National Institute of Standards and Technology.[2][3]
PubChem. 2,5-Dimethoxybenzyl alcohol Compound Summary. National Library of Medicine.
ResearchGate. Optical absorption of benzyl alcohol and benzaldehyde. (Comparative spectra of aldehyde vs alcohol functionality).
Technical Validation Guide: Elemental Analysis of (2-Isopropoxy-5-methoxy-phenyl)-methanol
Executive Summary This guide provides a definitive technical framework for the elemental characterization of (2-Isopropoxy-5-methoxy-phenyl)-methanol ( ). As a critical intermediate in the synthesis of vanilloid-derivati...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a definitive technical framework for the elemental characterization of (2-Isopropoxy-5-methoxy-phenyl)-methanol (
). As a critical intermediate in the synthesis of vanilloid-derivative pharmaceuticals, validating the bulk purity of this compound is essential before proceeding to high-cost downstream coupling reactions.
While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it fails to quantify bulk purity or detect inorganic contaminants (e.g., silica, sodium salts). This guide establishes Combustion Analysis (CHN) as the primary validation standard, compares it with quantitative NMR (qNMR), and provides the exact theoretical benchmarks required for publication-quality data.
Part 1: Theoretical Framework & Calculation
To validate the synthesized material, we must first establish the theoretical mass percentages based on the molecular formula
.
Molecular Structure Breakdown:
Core: Benzene Ring (
)
Substituents:
Position 1: Methanol group (
) Adds 1 C, 3 H, 1 O
Position 2: Isopropoxy group (
) Adds 3 C, 7 H, 1 O
Position 5: Methoxy group (
) Adds 1 C, 3 H, 1 O
Ring Hydrogens: Positions 3, 4, and 6 are unsubstituted (
).
Atomic Weights (IUPAC Standard):
Carbon (C):
Hydrogen (H):
Oxygen (O):
Calculation Table:
Element
Count
Atomic Mass
Total Mass Contribution
Calculation
Result (%)
Carbon
11
12.011
132.121
67.32%
Hydrogen
16
1.008
16.128
8.22%
Oxygen
3
15.999
47.997
24.46%
Total
196.246
100.00%
Acceptance Criteria:
For publication in top-tier journals (e.g., J. Org. Chem., J. Med. Chem.), experimental values must fall within
Part 2: Comparative Methodology (CHN vs. Alternatives)
Why choose Combustion Analysis over modern spectroscopic techniques? The following comparison highlights the specific "performance" of each method regarding this specific alcohol intermediate.
Table 1: Methodological Performance Matrix
Feature
Combustion Analysis (CHN)
HRMS (ESI/APCI)
Quantitative NMR (qNMR)
Primary Output
Bulk Purity (% composition)
Molecular Formula Confirmation
Molar Ratio / Purity %
Detection Basis
Oxidation products ()
Ionized mass-to-charge ratio ()
Proton integration vs. Internal Std.
Inorganic Impurity Detection
Excellent (Values drop proportionally)
Poor (Invisible to MS)
Poor (Invisible unless nuclei specific)
Solvent Detection
Indirect (Values deviate)
Poor (Solvents often lost in source)
Excellent (Distinct peaks)
Sample Requirement
1–3 mg (Destructive)
<0.1 mg (Non-destructive)
5–20 mg (Non-destructive)
Publication Status
Gold Standard for new compounds
Supporting evidence only
Accepted with rigorous protocol [2]
Decision Logic for Validation
The following diagram illustrates the logical flow for selecting the appropriate validation method based on the synthesis stage.
Figure 1: Analytical decision tree for validating organic intermediates.
Part 3: Experimental Protocol (Combustion Analysis)
This protocol ensures the sample (
) is prepared to meet the strict tolerance.
Sample Preparation (Critical Step)
The presence of the benzyl alcohol and isopropoxy groups makes this molecule potentially hygroscopic or prone to trapping solvents (DCM/Ethyl Acetate) within the crystal lattice.
Drying: Dry the sample under high vacuum (<1 mbar) at 40°C for 12 hours.
Homogenization: If the sample is crystalline, lightly crush it between two glass slides to ensure uniform combustion. Large crystals can cause "flash" spikes that overwhelm the detector.
Weighing Protocol
Balance: Use a microbalance with readability to
().
Target Mass:
to .
Container: Tin (Sn) capsule (Tin facilitates the exothermic flash, raising temp to ~1800°C).
Procedure:
Tare the empty tin capsule.
Add sample using a clean micro-spatula.
Fold the capsule using the "cubing" technique to exclude atmospheric air (which contains
and moisture).
Instrumental Workflow (Flash 2000 / vario MICRO cube)
The combustion process converts the organic matter into measureable gases.[3]
Figure 2: Schematic of the dynamic flash combustion process.
Part 4: Data Interpretation & Troubleshooting
When results return, compare them against the theoretical values calculated in Part 1.
Theoretical: C: 67.32%, H: 8.22%
Scenario A: Low Carbon (e.g., C: 65.1%, H: 8.1%)
Diagnosis: Likely inorganic contamination (Silica from column, Sodium Sulfate from drying).
Reasoning: Inorganics do not combust to form
, effectively "diluting" the carbon percentage.
Solution: Filter the sample through a 0.2
m PTFE syringe filter and re-crystallize.
Scenario B: High Carbon (e.g., C: 69.5%, H: 8.5%)
Diagnosis: Trapped solvent (likely Toluene or Hexanes).
Reasoning: Solvents with high carbon content shift the bulk average up.
Solution: Extended drying under high vacuum or lyophilization.
Scenario C: High Hydrogen (e.g., C: 67.3%, H: 9.5%)
Diagnosis: Water contamination (Moisture).
Reasoning: The molecule has a hydroxyl group (-OH) capable of H-bonding with atmospheric water.
Solution: Dry over
in a desiccator pistol.
References
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4][1][5] Journal of Medicinal Chemistry, 57(22), 9220–9231. Link
Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning.